OICR-0547
Description
Properties
IUPAC Name |
N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHOOFYUTGZPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC(=C(C=C3)N4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
OICR-0547: A Technical Guide to its Role as a Negative Control in WDR5-MLL Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-0547 is a crucial chemical tool for researchers studying the WDR5-MLL protein-protein interaction, a key therapeutic target in various cancers, particularly acute myeloid leukemia (AML). However, the "mechanism of action" of this compound is fundamentally one of inaction. It is designed and utilized as a negative control compound for its structurally similar and biologically active counterpart, OICR-9429. This guide provides an in-depth technical overview of this compound, detailing its relationship to OICR-9429 and the experimental context in which it is essential for validating on-target effects of WDR5-MLL inhibition.
The WDR5-MLL Interaction: A Key Oncogenic Driver
WD repeat-containing protein 5 (WDR5) is a core component of the mixed-lineage leukemia (MLL) histone methyltransferase complex. The interaction between WDR5 and MLL is critical for the catalytic activity of the complex, which leads to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). This epigenetic modification is a key activator of gene transcription. In certain cancers, particularly those with MLL rearrangements, the dysregulation of this pathway leads to the aberrant expression of oncogenes, driving leukemogenesis.
The active compound, OICR-9429, is a potent antagonist of the WDR5-MLL interaction.[1] It competitively binds to the "WIN" (WDR5-interacting) site on WDR5, a pocket that recognizes a specific arginine-containing motif on MLL.[2][3] By occupying this site, OICR-9429 effectively disrupts the WDR5-MLL complex, leading to a reduction in H3K4me3 levels, downregulation of target oncogenes, and subsequent inhibition of cancer cell proliferation and survival.[4][5]
This compound: The Inactive Counterpart
This compound is a close structural analog of OICR-9429.[4][6] However, subtle chemical modifications render it incapable of binding to WDR5.[4][6] This intentional inactivation makes this compound an ideal negative control for experiments involving OICR-9429. By using this compound alongside OICR-9429, researchers can confidently attribute any observed biological effects of OICR-9429 to its specific inhibition of the WDR5-MLL interaction, rather than to off-target effects or general chemical toxicity.
The primary "mechanism of action" of this compound is, therefore, its lack of biological activity at the WDR5 target. It serves as a baseline to demonstrate the specificity of the active compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for both OICR-9429 and this compound, highlighting the potent activity of the former and the deliberate inactivity of the latter.
Table 1: Binding Affinity and Cellular Activity of OICR-9429
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 24 nM | Biacore | [1] |
| 52 nM | Isothermal Titration Calorimetry (ITC) | [1] | |
| 93 ± 28 nM | Not Specified | [6] | |
| Displacement Constant (Kdisp) | 64 ± 4 nM | Wdr5-interacting (WIN) peptide of MLL | [6] |
| Cellular IC50 | < 1 µM | Disruption of WDR5-MLL1 and WDR5-RbBP5 interactions | [1] |
Table 2: Activity Data for this compound (Negative Control)
| Parameter | Observation | Concentration Range | Cell Lines | Reference |
| WDR5 Binding | Does not bind to WDR5 | Not applicable | In vitro | [4][6] |
| Cellular Viability | No effect on cellular viability | 0.1 - 100 µM | K562 and Cebpa p30/p30 cells | [7] |
| In Vivo Suitability | Suitable negative control | 3, 30 mg/kg (i.v., i.p.) | NOD-SCID Mice | [8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize OICR-9429 and validate the inactivity of this compound are outlined below.
Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This assay is used to measure the binding affinity of compounds to WDR5 by assessing the displacement of a fluorescently labeled peptide derived from the MLL WIN motif.
-
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger WDR5 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A compound that competes with the peptide for binding to WDR5 will displace the peptide, causing a decrease in polarization.
-
Protocol Outline:
-
A constant concentration of a fluorescently labeled MLL WIN peptide (e.g., FITC-labeled) and WDR5 protein are incubated together in an appropriate assay buffer (e.g., 100 mM potassium phosphate, pH 8.0, 150 mM NaCl, 0.01% Triton X-100).[3]
-
Serial dilutions of the test compound (OICR-9429 or this compound) are added to the mixture.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The data is analyzed to determine the concentration of the compound that causes 50% displacement of the fluorescent peptide (IC50), from which the displacement constant (Kdisp) can be calculated.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Principle: A solution of the ligand (e.g., OICR-9429) is titrated into a solution containing the protein (e.g., WDR5). The heat released or absorbed during binding is measured by the calorimeter.
-
Protocol Outline:
-
Purified WDR5 protein is dialyzed into an appropriate ITC buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).[3] The compound to be tested is dissolved in the same buffer.
-
The WDR5 solution is loaded into the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.
-
A series of small injections of the compound are made into the WDR5 solution.
-
The heat change after each injection is measured and integrated.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Cell Viability Assay
This assay assesses the effect of a compound on the proliferation and survival of cancer cells.
-
Principle: The viability of cells is measured using a luminescent or colorimetric reagent that is converted into a detectable signal by metabolically active cells.
-
Protocol Outline (Example for AML cells):
-
Primary human AML cells are seeded in 96-well plates at a density of 20,000 cells per well.[6]
-
Cells are treated with a range of concentrations of OICR-9429 or this compound (typically with a DMSO vehicle control).
-
The plates are incubated for a specified period (e.g., 72 hours).[6]
-
A cell viability reagent (e.g., CellTiter-Glo) is added to each well.
-
Luminescence is measured using a luminometer.
-
The results are normalized to the vehicle control to determine the percentage of cell viability at each compound concentration.
-
Visualizations
Signaling Pathway of WDR5-MLL and its Inhibition
Caption: The WDR5-MLL signaling pathway and points of intervention.
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for a cell viability assay.
Logical Relationship: this compound as a Negative Control
Caption: The logical role of this compound as a negative control.
Conclusion
This compound is an indispensable tool for the rigorous scientific investigation of the WDR5-MLL pathway. Its defined lack of interaction with WDR5 provides the necessary experimental control to validate that the biological effects observed with its active counterpart, OICR-9429, are a direct consequence of on-target WDR5-MLL inhibition. For researchers in the field of epigenetics and cancer drug discovery, the proper use of this compound is critical for generating high-quality, reproducible, and interpretable data.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule WDR5 inhibitors down-regulate lncRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
OICR-0547: A Validated Negative Control for Probing WDR5 Function with OICR-9429
An In-depth Technical Guide for Researchers
Introduction
WD repeat-containing protein 5 (WDR5) has emerged as a critical therapeutic target, particularly in oncology. It acts as a scaffolding protein, most notably as a core component of the Mixed-Lineage Leukemia (MLL) histone methyltransferase complexes, which are essential for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic mark is crucial for active gene transcription, and its dysregulation is implicated in various cancers. The interaction between WDR5 and MLL1 is a key dependency for the proliferation of certain cancer cells, making it an attractive target for small molecule inhibitors.
OICR-9429 is a potent and selective small-molecule antagonist of the WDR5-MLL interaction.[1][2][3][4] It binds with high affinity to the "WIN" (WDR5-Interaction) site on WDR5, effectively disrupting the protein-protein interaction and inhibiting the methyltransferase activity of the MLL complex.[2][3] To rigorously validate the on-target effects of OICR-9429 and distinguish them from potential off-target or non-specific cellular responses, a well-characterized negative control is indispensable. OICR-0547 has been developed for this purpose. It is a close structural analog of OICR-9429 that is inactive against WDR5, serving as an ideal tool for robust experimental design.[1][3][5]
This technical guide provides a comprehensive overview of this compound, including its pharmacological properties in comparison to OICR-9429, detailed experimental protocols for its use, and diagrams to illustrate key concepts and workflows.
Data Presentation: Comparative Pharmacology of OICR-9429 and this compound
The efficacy of a chemical probe is defined by its potency and selectivity, which must be compared against an inactive control to ensure that observed biological effects are due to modulation of the intended target. The following tables summarize the key quantitative and qualitative data for the WDR5 inhibitor OICR-9429 and its negative control, this compound.
Table 1: In Vitro Binding and Activity
| Compound | Target | Assay Type | Affinity (Kd) | Displacement (Kdisp) | Cellular IC50 (WDR5-MLL1/RbBP5 disruption) |
| OICR-9429 | WDR5 | Surface Plasmon Resonance (Biacore) | 24 nM[1], 51 nM[2] | ||
| Isothermal Titration Calorimetry (ITC) | 52 nM[1][2] | ||||
| Fluorescence Polarization (FP) | 64 ± 4 nM[3] | ||||
| Cellular Assay | < 1 µM[1][2] | ||||
| This compound | WDR5 | Not Reported | Does not bind[5] | No WDR5 antagonism shown[1] | Not applicable |
Table 2: Cellular Activity
| Compound | Cell Lines | Assay Type | Effect | Concentration Range |
| OICR-9429 | T24, UM-UC-3 (Bladder Cancer) | Cell Viability | IC50 = 67.74 µM, 70.41 µM, respectively | 0-10 µM (48h) |
| Cebpap30/p30 (Leukemia model) | Colony Formation | Inhibition of proliferation | Starting at ~5 µM | |
| This compound | K562, Cebpap30/p30 cells | Cell Viability | No effect on viability at relevant concentrations | 0.1-100 µM[5] |
| OICR-9429-sensitive and -resistant cells | Cell Viability | No effect | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the use of this compound as a negative control for WDR5 inhibition studies.
WDR5 Binding Affinity Assays
To confirm that OICR-9429 binds to WDR5 while this compound does not, biophysical assays such as Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) are recommended.
a) Surface Plasmon Resonance (SPR)
This assay measures the binding of an analyte (e.g., OICR-9429 or this compound) to a ligand (e.g., purified WDR5 protein) immobilized on a sensor chip.
-
Materials:
-
Recombinant human WDR5 protein
-
SPR instrument (e.g., Biacore)
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CM5 sensor chip
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Amine coupling kit
-
Running buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.05% Tween 20)
-
OICR-9429 and this compound dissolved in DMSO and diluted in running buffer
-
-
Protocol:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Immobilize WDR5 protein onto the active flow cell of the sensor chip using standard amine coupling chemistry. A reference flow cell should be activated and blocked without protein immobilization.
-
Prepare a dilution series of OICR-9429 and this compound in running buffer. Ensure the final DMSO concentration is consistent across all samples and low enough to not affect the assay (<1%).
-
Inject the compound dilutions over the WDR5 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a specified association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 360 seconds).
-
Regenerate the sensor chip surface between cycles if necessary.
-
Subtract the reference flow cell data from the active flow cell data and perform a buffer blank subtraction.
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
b) Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled peptide known to bind WDR5 (e.g., a WIN-motif peptide) by a test compound.
-
Materials:
-
Recombinant human WDR5 protein
-
Fluorescently labeled WIN-motif peptide (e.g., FITC-labeled MLL1 peptide)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% Tween 20)
-
OICR-9429 and this compound in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of FP measurements
-
-
Protocol:
-
Determine the Kd of the fluorescent peptide for WDR5 by titrating WDR5 against a fixed concentration of the peptide.
-
For the competition assay, prepare a solution of WDR5 and the fluorescent peptide at concentrations that yield a stable and robust FP signal.
-
Create a serial dilution of OICR-9429 and this compound in assay buffer.
-
Add the compound dilutions to the wells of the 384-well plate.
-
Add the WDR5/fluorescent peptide complex to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the FP signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. OICR-9429 should show a concentration-dependent decrease in FP, while this compound should not.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA™)
CETSA is a powerful method to verify that a compound binds to its target in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
-
Materials:
-
Cultured cells of interest
-
OICR-9429 and this compound
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Instrumentation for protein detection (e.g., Western blot apparatus, antibodies against WDR5 and a loading control)
-
-
Protocol:
-
Culture cells to a sufficient density.
-
Treat cells with the desired concentrations of OICR-9429, this compound, or vehicle (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.
-
Harvest the cells and wash with PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble WDR5 in the supernatant by Western blot.
-
Quantify the band intensities. A plot of soluble WDR5 versus temperature will generate a melting curve. Treatment with OICR-9429 should result in a shift of the melting curve to a higher temperature compared to the vehicle control, indicating target engagement. This compound should not induce a significant shift.
-
Cell Viability and Proliferation Assays
These assays are crucial to demonstrate that the cytotoxic or anti-proliferative effects of OICR-9429 are on-target, by showing a lack of effect with this compound at similar concentrations.
-
Materials:
-
Cancer cell lines of interest (e.g., MLL-rearranged leukemia cells)
-
Complete cell culture medium
-
OICR-9429 and this compound
-
96-well clear or white-walled plates
-
Reagents for viability/proliferation measurement (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
Plate reader (luminometer or spectrophotometer)
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of OICR-9429 and this compound in culture medium.
-
Treat the cells with the compounds or vehicle control and incubate for a desired period (e.g., 72 hours).
-
Perform the viability assay according to the manufacturer's instructions. For CellTiter-Glo®, this involves adding the reagent and measuring luminescence. For MTT, this involves adding MTT, incubating, solubilizing the formazan (B1609692) crystals, and measuring absorbance.
-
Normalize the data to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of compound concentration to determine the GI50/IC50 values. OICR-9429 should show a dose-dependent decrease in cell viability in sensitive cell lines, while this compound should have minimal effect.[5]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to WDR5 inhibition and the role of this compound.
Caption: WDR5 signaling pathway and points of intervention.
Caption: Workflow for validating this compound as a negative control.
Caption: Logical relationship between probes and cellular effects.
Conclusion
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. scitechnol.com [scitechnol.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Chemical structure and properties of OICR-0547
An In-depth Technical Guide to OICR-0547: Chemical Structure and Properties
Introduction
This compound is a crucial molecular tool for researchers in the fields of epigenetics and oncology. It serves as the inactive negative control for its closely related analogue, OICR-9429, a potent small-molecule inhibitor of the protein-protein interaction between WD-repeat protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL).[1][2][3] Understanding the distinct properties of this compound is essential for the rigorous validation of experimental results obtained with OICR-9429. This technical guide provides a comprehensive overview of the chemical structure and biological properties of this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic molecule with a complex aromatic structure. Its chemical identity has been confirmed through various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₂₈H₂₉F₃N₄O₄ |
| Molecular Weight | 542.55 g/mol [1][4] |
| CAS Number | 1801873-49-3[3] |
| Formal Name | 1,6-dihydro-N-[4-(4-morpholinyl)-3′-(4-morpholinylmethyl)[1,1′-biphenyl]-3-yl]-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide[3] |
| SMILES | O=C(C1=CNC(C=C1C(F)(F)F)=O)NC2=CC(C3=CC(CN4CCOCC4)=CC=C3)=CC=C2N5CCOCC5[3] |
| InChI | InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37)[2][3] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml)[3] |
| Storage | Store at -20°C for long-term stability (≥ 4 years)[3] |
| Purity | ≥95%[3] |
Biological Activity and Mechanism of Action
The primary utility of this compound lies in its designed inactivity against the WDR5-MLL interaction. While its counterpart, OICR-9429, binds to WDR5 with high affinity, this compound does not bind to WDR5.[1][5] This lack of binding is the key feature that establishes it as a reliable negative control in biological experiments.
The WDR5-MLL complex is a critical component of histone methyltransferase activity, specifically the methylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription.[6][7] OICR-9429 disrupts this complex, leading to downstream effects on gene expression and cell fate.[8][9] In contrast, this compound, at equivalent concentrations, should not elicit these effects, thus allowing researchers to distinguish between specific effects of WDR5-MLL inhibition and off-target or non-specific effects of the chemical scaffold.
Experimental Protocols
Cell Viability Assay
This compound is routinely used as a negative control in cell viability assays to confirm that the cytotoxic or anti-proliferative effects observed with OICR-9429 are due to the specific inhibition of the WDR5-MLL interaction.
Protocol:
-
Cell Seeding: Seed acute myeloid leukemia (AML) cells (e.g., K562 or Cebpa p30/p30 cells) in 96-well plates at a density of 20,000 viable cells per well in a final volume of 100 µL of appropriate culture medium.[9]
-
Compound Preparation: Prepare stock solutions of OICR-9429 and this compound in DMSO. Serially dilute the compounds to the desired concentrations (e.g., 0.1-100 µM).[5]
-
Treatment: Treat the cells in triplicate with OICR-9429, this compound, or a vehicle control (e.g., 0.05% DMSO).[9]
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.[9]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[9] Add the reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability. This compound should not significantly affect cell viability at concentrations where OICR-9429 shows a clear dose-dependent inhibition.[2]
Summary of Experimental Data
The following table summarizes the key comparative data between OICR-9429 and this compound.
| Parameter | OICR-9429 | This compound | Reference |
| WDR5 Binding Affinity (KD) | 24-93 nM | No binding | [2][3][9] |
| WDR5-MLL Interaction (IC₅₀) | < 1 µM | Inactive | [3] |
| Effect on AML Cell Viability | Dose-dependent inhibition | No effect at relevant concentrations | [2] |
Conclusion
This compound is an indispensable tool for research involving the WDR5-MLL pathway. Its confirmed lack of interaction with WDR5 makes it an ideal negative control to validate the on-target effects of its active counterpart, OICR-9429. The data and protocols presented in this guide are intended to assist researchers in the proper design and interpretation of experiments aimed at understanding the therapeutic potential of targeting the WDR5-MLL axis in diseases such as acute myeloid leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | OICR-9429阴性对照 | MCE [medchemexpress.cn]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
The Crucial Role of a Negative Control: A Technical Guide to the WDR5 Probe OICR-9429 and its Inactive Analogue OICR-0547
An In-depth Exploration of the Discovery, Development, and Application of a Potent WDR5-MLL Interaction Antagonist and its Essential Experimental Control.
In the landscape of epigenetic drug discovery, the development of highly specific chemical probes is paramount to elucidating the biological function of novel targets. The discovery of OICR-9429, a potent antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1), represents a significant advancement in targeting chromatin regulatory complexes for therapeutic intervention, particularly in oncology.[1][2] Central to the validation of OICR-9429 as a specific chemical probe is its closely related but inactive analogue, OICR-0547. This technical guide provides a comprehensive overview of the discovery, development, and experimental utilization of OICR-9429, with a special emphasis on the indispensable role of this compound as a negative control.
Discovery and Rationale
The MLL1 complex is a critical histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[2] Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias.[2] WDR5 is an essential component of the MLL1 complex, acting as a scaffold that facilitates the interaction between MLL1 and its histone substrate.[2] Consequently, disrupting the WDR5-MLL1 protein-protein interaction (PPI) presents a compelling therapeutic strategy.
A collaboration between the Structural Genomics Consortium (SGC) and the Drug Discovery Program at the Ontario Institute for Cancer Research (OICR) led to the discovery of OICR-9429.[1] Employing structure-based design and cheminformatic tools, researchers developed a series of small molecules that bind to the MLL1-binding pocket on WDR5.[2] OICR-9429 emerged as a lead compound with low nanomolar affinity for WDR5.[2]
To ensure that the biological effects observed with OICR-9429 are a direct result of its on-target activity, a structurally similar but functionally inactive control compound, this compound, was synthesized.[1] this compound serves to differentiate between specific, on-target effects and non-specific or off-target activities, a critical aspect of rigorous chemical probe validation.
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-9429 and its negative control, this compound.
| Biochemical Assays | OICR-9429 | This compound | Reference |
| Binding Affinity (KD) | |||
| Surface Plasmon Resonance (Biacore) | 24 nM | Not Active | [1] |
| Isothermal Titration Calorimetry (ITC) | 52 nM | Not Active | [1] |
| Fluorescence Polarization (FP) (Kdisp) | 64 nM | Not Active | [2] |
| Cellular Activity | |||
| WDR5-MLL1 Interaction Disruption (IC50) | < 1 µM | Not Active | [1] |
| Antiproliferative Activity (GI50) | |||
| MV4:11 (AML) | 31 µM (72h) | No Effect | Grebien et al., 2015 |
| T24 (Bladder Cancer) | 67.74 µM (48h) | No Effect | [3] |
| UM-UC-3 (Bladder Cancer) | 70.41 µM (48h) | No Effect | [3] |
| TCCSUP (Bladder Cancer) | 121.42 µM (48h) | No Effect | [3] |
| In Vivo Efficacy | |||
| Bladder Cancer Xenograft (30 mg/kg, i.p.) | Tumor Growth Suppression | No Effect | [3] |
| Bladder Cancer Xenograft (60 mg/kg, i.p.) | Tumor Growth Suppression | No Effect | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. In all cellular and in vivo experiments, this compound was used as a negative control at the same concentrations as OICR-9429 to ensure that observed phenotypes were due to specific WDR5 inhibition.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamic parameters of OICR-9429 to WDR5.
Method:
-
Recombinant human WDR5 protein is expressed and purified.
-
OICR-9429 and this compound are dissolved in a buffer matching the protein solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
The sample cell of the ITC instrument is filled with WDR5 protein at a concentration of approximately 10-20 µM.
-
The injection syringe is filled with OICR-9429 or this compound at a concentration of 100-200 µM.
-
A series of injections (e.g., 20 injections of 2 µL each) are made into the sample cell at a constant temperature (e.g., 25°C).
-
The heat change upon each injection is measured.
-
The resulting data are fitted to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics of binding and dissociation of OICR-9429 to WDR5.
Method:
-
A sensor chip (e.g., CM5) is activated for amine coupling.
-
Recombinant WDR5 protein is immobilized on the sensor chip surface.
-
A reference flow cell is prepared with no protein or an irrelevant protein to subtract non-specific binding.
-
A series of concentrations of OICR-9429 and this compound in running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
The association and dissociation of the compounds are monitored in real-time by measuring the change in the refractive index.
-
The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Fluorescence Polarization (FP) Assay
Objective: To measure the ability of OICR-9429 to disrupt the interaction between WDR5 and a fluorescently labeled MLL peptide.
Method:
-
A fluorescently labeled peptide derived from the WDR5-binding domain of MLL (e.g., FITC-MLL) is synthesized.
-
In a microplate, a constant concentration of WDR5 and the fluorescent MLL peptide are mixed in an appropriate assay buffer.
-
Serial dilutions of OICR-9429 or this compound are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
The IC50 value, representing the concentration of the compound that displaces 50% of the fluorescent peptide, is calculated from the dose-response curve.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of OICR-9429 on the viability of cancer cells.
Method:
-
Cancer cells (e.g., MV4-11) are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere (for adherent lines) or stabilize, they are treated with a serial dilution of OICR-9429 or this compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[4]
-
The data is normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of OICR-9429 in a preclinical animal model.
Method:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of human cancer cells (e.g., bladder cancer cells).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups: vehicle control, OICR-9429 (e.g., 30 mg/kg and 60 mg/kg), and this compound (at a matching dose).
-
Compounds are administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic marker assessment).
Visualizations
Signaling Pathway
Caption: The WDR5-MLL1 signaling pathway and the mechanism of inhibition by OICR-9429.
Experimental Workflow
Caption: A generalized experimental workflow for the development and validation of a chemical probe and its negative control.
Conclusion
The development of OICR-9429 as a potent and selective antagonist of the WDR5-MLL1 interaction is a testament to the power of structure-based drug design. However, the true value of OICR-9429 as a chemical probe for dissecting the biology of the MLL1 complex is intrinsically linked to the use of its inactive analogue, this compound. By consistently demonstrating a lack of activity in a range of biochemical and cellular assays, this compound provides the necessary evidence that the observed effects of OICR-9429 are indeed due to its specific inhibition of the WDR5-MLL1 interaction. This rigorous approach to chemical probe validation is essential for building a solid foundation for further drug development efforts targeting this critical epigenetic pathway.
References
OICR-0547: A Technical Guide for Studying the WDR5-MLL Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of OICR-0547, a crucial tool for researchers studying the protein-protein interaction between WD40-repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL). This compound serves as a negative control for its closely related, potent antagonist, OICR-9429. Understanding the function and application of this compound is essential for validating the specific effects of inhibiting the WDR5-MLL interaction, a key target in certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements.
The WDR5-MLL complex is a critical component of the SET1/MLL histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic modification is vital for regulating gene expression. The interaction between the WDR5-interacting (WIN) motif of MLL and a pocket on WDR5 is essential for the stability and catalytic activity of the MLL complex.[1] Disruption of this interaction has emerged as a promising therapeutic strategy. OICR-9429 was developed as a potent small molecule antagonist that binds to WDR5 with high affinity, competitively inhibiting its interaction with MLL.[2][3]
To rigorously demonstrate that the observed cellular and biochemical effects of OICR-9429 are due to its specific on-target activity, a structurally similar but biologically inactive control molecule is required. This compound fulfills this role, as it is a close derivative of OICR-9429 but does not bind to WDR5.[4][5] This guide details the properties of this compound, presents available data on its lack of activity, and provides protocols for key experiments in which it can be employed.
WDR5-MLL Signaling Pathway
The interaction between WDR5 and MLL is a central event in the assembly and function of the MLL histone methyltransferase complex. This pathway plays a crucial role in regulating the expression of genes involved in hematopoietic stem cell maintenance and differentiation. In certain leukemias, chromosomal translocations involving the MLL gene lead to the production of fusion proteins that aberrantly recruit the WDR5-containing complex, driving oncogenic gene expression.
Quantitative Data
This compound is characterized by its inability to bind to WDR5 and consequently its lack of inhibitory activity on the WDR5-MLL interaction. The following tables summarize the available quantitative data for this compound in comparison to its active counterpart, OICR-9429.
Table 1: Biochemical and Biophysical Data
| Compound | Target | Assay Type | Value | Reference |
| OICR-9429 | WDR5 | Dissociation Constant (KD) by ITC | 52 nM | [5] |
| OICR-9429 | WDR5 | Dissociation Constant (KD) by Biacore | 24 nM | [5] |
| OICR-9429 | WDR5-MLL Interaction | Peptide Displacement (Kdisp) | 64 ± 4 nM | [2] |
| This compound | WDR5 | Binding | Does not bind | [1][4] |
Table 2: Cellular Activity Data
| Compound | Cell Lines | Assay Type | Concentration | Effect | Reference |
| OICR-9429 | MLL-rearranged leukemia cells | Cell Viability | IC50 < 1 µM | Decreased viability | [5] |
| This compound | OICR-9429-sensitive and -resistant cells | Cell Viability | Relevant concentrations | No effect on viability | [2] |
| This compound | K562 and Cebpa p30/p30 cells | Cell Viability | 0.1-100 µM | No effect on viability (non-selective toxicity at high doses) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and differentiate its activity from OICR-9429.
Fluorescence Polarization (FP) Competition Assay
This assay is used to measure the ability of a compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL peptide.
Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger WDR5 protein, its tumbling is slowed, leading to an increase in polarization. A compound that competes with the peptide for binding to WDR5 will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human WDR5 protein.
-
Fluorescently labeled MLL WIN-motif peptide (e.g., with fluorescein).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).
-
This compound and OICR-9429 dissolved in DMSO.
-
384-well, low-volume, black, non-binding surface microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure: a. Prepare a solution of WDR5 protein and the fluorescently labeled MLL peptide in the assay buffer. The concentrations should be optimized to give a stable and significant polarization signal. b. Serially dilute this compound and OICR-9429 in DMSO and then into the assay buffer. c. In the microplate, add the WDR5-peptide complex. d. Add the serially diluted compounds (this compound and OICR-9429) to the wells. Include controls with DMSO only (maximum polarization) and peptide only (minimum polarization). e. Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium. f. Measure fluorescence polarization on a suitable plate reader.
-
Data Analysis: a. The percentage of inhibition is calculated based on the decrease in polarization relative to the DMSO control. b. For OICR-9429, the data is fitted to a dose-response curve to determine the IC50 value. c. For this compound, no significant change in polarization is expected across the concentration range, confirming its lack of binding.
Cellular Viability Assay
This assay assesses the effect of the compounds on the proliferation and survival of cancer cell lines.
Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay measure the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
Protocol:
-
Reagents and Materials:
-
Human AML cell lines (e.g., MOLM-13 with MLL-AF9 fusion) and control cell lines.
-
Cell culture medium and supplements.
-
This compound and OICR-9429 in DMSO.
-
96-well, white, clear-bottom tissue culture plates.
-
CellTiter-Glo® reagent.
-
A luminometer.
-
-
Procedure: a. Seed the cells in the 96-well plates at an appropriate density and allow them to attach or stabilize overnight. b. Treat the cells with a serial dilution of this compound and OICR-9429. Include a DMSO-only control. c. Incubate the cells for a specified period (e.g., 72 hours). d. Equilibrate the plates to room temperature. e. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. f. Mix the contents and incubate to stabilize the luminescent signal. g. Measure luminescence using a luminometer.
-
Data Analysis: a. Normalize the luminescence readings to the DMSO control to determine the percentage of cell viability. b. For OICR-9429, plot the percentage of viability against the compound concentration and fit to a dose-response curve to calculate the IC50. c. For this compound, no significant decrease in cell viability is expected at concentrations where OICR-9429 is active.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a fluorescence polarization-based competition assay to test compounds like this compound.
Conclusion
This compound is an indispensable tool for the rigorous investigation of the WDR5-MLL interaction. As a validated inactive control for the potent inhibitor OICR-9429, it enables researchers to confidently attribute the biological effects of WDR5-MLL antagonism to the specific disruption of this protein-protein interaction. The use of this compound in parallel with OICR-9429 in a variety of biochemical and cellular assays is critical for target validation and the advancement of therapeutic strategies targeting the WDR5-MLL axis in cancer. This guide provides the necessary technical information and protocols to effectively utilize this compound in such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment screening for a protein-protein interaction inhibitor to WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone H3 recognition and presentation by the WDR5 module of the MLL1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
Inactive Analog of WDR5 Inhibitor OICR-9429: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The WD40-repeat-containing protein 5 (WDR5) is a critical component of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex. By acting as a scaffolding protein, WDR5 facilitates the interaction between MLL and its histone H3 substrate, leading to the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic modification is a key regulator of gene expression and is frequently dysregulated in various cancers, including acute myeloid leukemia (AML). OICR-9429 is a potent and selective small-molecule inhibitor that disrupts the WDR5-MLL interaction, thereby inhibiting the enzymatic activity of the MLL complex. To facilitate rigorous pharmacological studies and validate the on-target effects of OICR-9429, a structurally similar but biologically inactive analog, OICR-0547, has been developed. This technical guide provides an in-depth overview of OICR-9429 and its inactive analog this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for OICR-9429 and its inactive analog, this compound.
Table 1: Biochemical and Biophysical Data
| Compound | Target | Assay Type | Kd (nM) | Kdisp (nM) | IC50 (nM) | Reference |
| OICR-9429 | WDR5 | Isothermal Titration Calorimetry (ITC) | 52 | - | - | [1] |
| WDR5 | Surface Plasmon Resonance (Biacore) | 24, 51 | - | - | [1][2] | |
| WDR5-MLL Interaction | Fluorescence Polarization (FP) | 93 ± 28 | 64 ± 4 | 64 | [2][3] | |
| This compound | WDR5 | Not specified | Does not bind | - | - | [3] |
Table 2: Cellular Activity Data
| Compound | Cell Line | Assay Type | IC50 (µM) | Effect | Reference |
| OICR-9429 | MLL-rearranged leukemia cells | Cell Viability | < 1 | Reduces viability | [1][2] |
| p30-expressing human AML cells | Proliferation/Differentiation | Not specified | Inhibits proliferation, induces differentiation | [3] | |
| This compound | OICR-9429-sensitive and -resistant cells | Cell Viability | Not specified | No effect at relevant concentrations | [3] |
Signaling Pathway
The WDR5-MLL signaling pathway is central to the regulation of gene expression through histone methylation. WDR5 is a core component of the WRAD complex, which also includes RBBP5, ASH2L, and DPY30. This complex is essential for the catalytic activity of MLL histone methyltransferases. OICR-9429 acts by competitively binding to the MLL-binding pocket on WDR5, thereby preventing the assembly of the functional MLL complex and subsequent H3K4 methylation.
Caption: WDR5-MLL signaling and inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the ability of a test compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL peptide.
Materials:
-
Purified recombinant human WDR5 protein
-
Fluorescently labeled MLL peptide (e.g., FAM-labeled WIN peptide)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
OICR-9429 and this compound
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the fluorescently labeled MLL peptide in assay buffer at a concentration of 20 nM.
-
Prepare a stock solution of WDR5 protein in assay buffer at a concentration of 40 nM.
-
Prepare serial dilutions of OICR-9429 and this compound in DMSO, followed by a dilution in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add 10 µL of the WDR5 protein solution to each well.
-
Add 5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Add 5 µL of the fluorescently labeled MLL peptide solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
The data is then analyzed to calculate the IC50 value for the displacement of the fluorescent peptide.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) of a compound to its target protein by measuring the heat change upon binding.
Materials:
-
Purified recombinant human WDR5 protein
-
OICR-9429 and this compound
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the WDR5 protein against the ITC buffer overnight at 4°C.
-
Prepare a solution of WDR5 protein in the ITC buffer at a concentration of 10-20 µM.
-
Prepare a solution of OICR-9429 or this compound in the ITC buffer at a concentration of 100-200 µM.
-
Degas both the protein and compound solutions.
-
Load the WDR5 protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound solution into the protein solution at a constant temperature (e.g., 25°C).
-
The heat of reaction for each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
AML or other relevant cancer cell lines
-
Cell culture medium
-
OICR-9429 and this compound
-
96-well, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of OICR-9429 and this compound in culture medium.
-
Add the diluted compounds to the cells. Include wells with untreated cells (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The data is normalized to the vehicle control and plotted to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a WDR5 inhibitor and its inactive analog.
Caption: Workflow for inhibitor characterization.
Logical Relationship
The use of an inactive analog is crucial for establishing that the observed biological effects of the active compound are due to its interaction with the intended target.
Caption: Logic of using an inactive control.
References
The Role of OICR-0547 in Epigenetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic research, the development of highly specific chemical probes to dissect the function of chromatin-modifying enzymes has been a significant advancement. One such area of intense investigation is the inhibition of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). This interaction is critical for the histone methyltransferase activity of the MLL1 complex, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark for active gene transcription. Dysregulation of the MLL1 complex is a hallmark of several cancers, particularly acute leukemias with MLL gene rearrangements.
This technical guide focuses on the crucial role of OICR-0547, a key molecule in the study of the WDR5-MLL1 interaction. However, it is essential to understand that this compound is not an active inhibitor but rather a meticulously designed negative control for its potent counterpart, OICR-9429.[1][2][3] OICR-9429 is a small-molecule antagonist that effectively disrupts the WDR5-MLL1 interaction.[3][4] The purpose of this compound, which is structurally closely related to OICR-9429 but inactive, is to ensure that the biological effects observed with OICR-9429 are specifically due to the inhibition of the WDR5-MLL1 interaction and not due to off-target effects of the chemical scaffold.[1][3] Therefore, this guide will present the context of OICR-9429's activity to fully elucidate the indispensable role of this compound in rigorous epigenetic research.
Core Concepts: The WDR5-MLL1 Interaction and Its Therapeutic Potential
The MLL1 complex is a multi-protein assembly that plays a vital role in regulating gene expression during development and hematopoiesis. WDR5 is a core scaffolding component of this complex, and its interaction with MLL1 is essential for the complex's histone methyltransferase activity.[5][6] In certain cancers, such as MLL-rearranged leukemia, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the MLL1 complex and subsequent overexpression of oncogenic target genes.[7] Therefore, disrupting the WDR5-MLL1 interaction with small molecules like OICR-9429 presents a promising therapeutic strategy.[4][6][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for the active probe OICR-9429, for which this compound serves as a negative control. In experiments, this compound is expected to show no significant activity in these assays.
Table 1: Binding Affinity and Inhibitory Activity of OICR-9429 against WDR5
| Parameter | Value | Method | Reference |
| KD | 24 nM | Biacore | [3] |
| KD | 52 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| KD | 93 ± 28 nM | Not Specified | [4] |
| IC50 (WDR5-MLL1 interaction) | < 1 µM | Cellular Assay | [3] |
| IC50 (MLL1 HMT activity) | 2.2 nM | Biochemical Assay | [5] |
Table 2: Cellular Activity of OICR-9429 in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| CHP-134 | Neuroblastoma | Anti-proliferative | Not Specified | [5] |
| Ramos | Burkitt's Lymphoma | Anti-proliferative | Not Specified | [5] |
| HCT116, LoVo, RKO, HCT15, SW480, SW620, T84 | Colon Cancer | Reduced cell viability | Not Specified | [9] |
| SW620, T84 | Colon Cancer | Particularly toxic | Not Specified | [9][10] |
Note: this compound, when used as a negative control, shows no effect on cellular viability at concentrations up to 100 µM.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving the WDR5-MLL1 interaction and a typical experimental workflow for validating the specificity of OICR-9429 using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 7. Therapeutic targeting of MLL degradation pathways in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
- 9. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
OICR-0547: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-0547 is a crucial molecular tool for researchers investigating the epigenetic regulatory machinery, specifically the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). This document provides a comprehensive technical overview of this compound, including its chemical properties, its role as a negative control for the potent WDR5-MLL interaction inhibitor OICR-9429, and its application in relevant experimental settings. Detailed protocols and pathway diagrams are provided to facilitate its effective use in research.
Core Compound Properties
This compound is a derivative of OICR-9429, designed to be inactive as an antagonist of the WDR5-MLL protein-protein interaction.[1][2][3] This property makes it an ideal negative control for experiments utilizing OICR-9429, allowing researchers to distinguish between the specific effects of WDR5-MLL inhibition and any off-target or non-specific effects of the chemical scaffold.
| Property | Value | Reference |
| CAS Number | 1801873-49-3 | [1] |
| Molecular Formula | C₂₈H₂₉F₃N₄O₄ | [1][2] |
| Molecular Weight | 542.6 g/mol (also reported as 542.55 g/mol ) | [1][2] |
| Purity | ≥95% (commercially available up to 99.55%) | [1][2] |
| Appearance | Solid, Off-white to light yellow | [4] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [4] |
Mechanism of Action and Biological Context
This compound serves as a negative control for OICR-9429, a potent antagonist of the interaction between WDR5 and MLL.[2][5] The WDR5-MLL complex is a key component of the histone methyltransferase machinery responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4me), a mark associated with active gene transcription. Dysregulation of this interaction is implicated in certain types of cancer, particularly MLL-rearranged leukemias.[6]
OICR-9429 binds to the MLL-binding pocket of WDR5, thereby disrupting the formation of the functional MLL complex.[3] In contrast, this compound is specifically designed to be unable to bind to WDR5 and therefore does not inhibit the WDR5-MLL interaction.[1][3] This differential activity is crucial for validating that the observed cellular and physiological effects of OICR-9429 are due to the specific inhibition of the WDR5-MLL interaction.
Signaling Pathway and Inhibition Logic
Experimental Protocols
This compound is primarily used alongside OICR-9429 in cell-based and in vivo experiments to confirm the specificity of the active compound.
Cell Viability Assay
This protocol is adapted from studies evaluating the effect of WDR5-MLL inhibition on cancer cell lines.
Objective: To assess the effect of this compound on cell viability as a negative control for OICR-9429.
Materials:
-
Cell line of interest (e.g., K562 or Cebpa p30/p30 cells)
-
Appropriate cell culture medium
-
This compound and OICR-9429 (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and OICR-9429 in the cell culture medium. A typical concentration range for this compound is 0.1-100 μM.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a DMSO-only control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the results to the DMSO control to determine the percentage of cell viability.
Expected Outcome: this compound should not significantly affect cell viability at concentrations where OICR-9429 shows a clear dose-dependent inhibition.[4]
In Vivo Studies in Mouse Models
This protocol provides a general framework for using this compound as a negative control in xenograft or other mouse models.
Objective: To confirm that the in vivo efficacy of OICR-9429 is due to its specific mechanism of action.
Materials:
-
NOD-SCID mice (or other appropriate strain)
-
Tumor cells for implantation
-
This compound and OICR-9429
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Procedure:
-
Implant tumor cells into the mice and allow the tumors to reach a palpable size.
-
Randomize the mice into treatment groups: Vehicle control, this compound, and OICR-9429.
-
Prepare the compounds in the vehicle. A typical dose for this compound is 3 to 30 mg/kg.
-
Administer the compounds to the mice via the desired route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule.
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Expected Outcome: The this compound treated group should show no significant difference in tumor growth compared to the vehicle control group, while the OICR-9429 treated group should exhibit significant tumor growth inhibition.
Experimental Workflow Diagram
Conclusion
This compound is an indispensable tool for researchers studying the WDR5-MLL interaction and its role in health and disease. Its inactivity as a WDR5 binder makes it the gold standard negative control for studies involving its active counterpart, OICR-9429. The use of this compound ensures that the observed biological effects can be confidently attributed to the specific inhibition of the WDR5-MLL interaction, thereby enhancing the rigor and reproducibility of experimental findings. This guide provides the essential technical information and protocols to facilitate the effective integration of this compound into research workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. axonmedchem.com [axonmedchem.com]
- 6. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
A Technical Guide to OICR-0547 for Research Professionals
This guide provides an in-depth overview of OICR-0547, a crucial negative control compound for research involving the WDR5-MLL protein-protein interaction. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement, properties, and application in relevant experimental settings.
Procurement of this compound
This compound is available for purchase from several reputable suppliers of research chemicals. Below is a summary of key information from various vendors. Please note that pricing is subject to change and should be verified on the respective supplier websites.
| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |
| MedchemExpress | 1801873-49-3 | 99.85%[1] or 99.55%[2] | C₂₈H₂₉F₃N₄O₄[1][2] | 542.55[1][2] |
| Cayman Chemical | 1801873-49-3 | ≥95%[3] | C₂₈H₂₉F₃N₄O₄[3] | 542.6[3] |
| Cambridge Bioscience | 1801873-49-3 | 99.85%[1] | C₂₈H₂₉F₃N₄O₄[1] | 542.55[1] |
Physicochemical Properties and Storage
A comprehensive understanding of this compound's properties is essential for its effective use in experiments.
| Property | Value | Source |
| Formal Name | 1,6-dihydro-N-[4-(4-morpholinyl)-3′-(4-morpholinylmethyl)[1,1′-biphenyl]-3-yl]-6-oxo-4-(trifluoromethyl)-3-pyridinecarboxamide | Cayman Chemical[3] |
| Solubility | DMSO: Sparingly Soluble (1-10 mg/ml) | Cayman Chemical[3] |
| Storage Temperature | -20°C | Cayman Chemical[3] |
| Stability | ≥ 4 years | Cayman Chemical[3] |
| SMILES | FC(F)(F)C(C(C(NC1=CC(C2=CC(CN3CCOCC3)=CC=C2)=CC=C1N4CCOCC4)=O)=CN5)=CC5=O | Structural Genomics Consortium[4] |
| InChI | InChI=1S/C28H29F3N4O4/c29-28(30,31)23-16-26(36)32-17-22(23)27(37)33-24-15-21(4-5-25(24)35-8-12-39-13-9-35)20-3-1-2-19(14-20)18-34-6-10-38-11-7-34/h1-5,14-17H,6-13,18H2,(H,32,36)(H,33,37) | Structural Genomics Consortium[4] |
Biological Context and Mechanism of Action
This compound is an inactive analog of OICR-9429, a potent antagonist of the protein-protein interaction between WD40 repeat protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). The WDR5-MLL complex is a key component of SET/MLL histone methyltransferase complexes, which are responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3)[5]. This epigenetic mark is crucial for the regulation of gene expression.
The active compound, OICR-9429, binds to the MLL-binding pocket on WDR5, thereby preventing the formation of the functional WDR5-MLL complex and subsequent H3K4 trimethylation[4][5]. In contrast, this compound is specifically designed to be inactive and does not bind to WDR5[6][7][8]. This makes it an ideal negative control for in vitro and in vivo experiments aimed at studying the effects of WDR5-MLL inhibition with OICR-9429.
Signaling Pathway Diagram
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. labshake.com [labshake.com]
- 3. caymanchem.com [caymanchem.com]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | OICR-9429阴性对照 | MCE [medchemexpress.cn]
Methodological & Application
Application Notes and Protocols for OICR-0547 in Cell Culture
Introduction
OICR-0547 is a crucial negative control compound for use in studies involving OICR-9429, a potent and selective small-molecule antagonist of the WD repeat domain 5 (WDR5)-Mixed Lineage Leukemia 1 (MLL1) interaction.[1][2] Structurally similar to OICR-9429, this compound is designed to be inactive, lacking binding affinity for WDR5.[1] This property makes it an ideal tool for researchers to distinguish the specific effects of WDR5 inhibition by OICR-9429 from any off-target or non-specific cellular responses. The primary application of this compound is to be run in parallel with OICR-9429 in cell-based assays to ensure that the observed phenotypes are a direct result of WDR5 antagonism.
WDR5 Signaling Pathway and Compound Intervention
The following diagram illustrates the role of WDR5 in the MLL1 complex and the mechanism of action for OICR-9429, contrasted with the inert nature of this compound.
Experimental Data Summary
The following tables summarize the reported effects of the active compound OICR-9429 on various cancer cell lines. This compound, when used at equivalent concentrations, is expected to show no significant activity.
Table 1: In Vitro Efficacy of OICR-9429
| Cell Line | Cancer Type | Assay | Endpoint | Value | Incubation Time |
| T24 | Bladder Cancer | Cell Viability | IC50 | 67.74 µM | 48 h |
| UM-UC-3 | Bladder Cancer | Cell Viability | IC50 | 70.41 µM | 48 h |
| TCCSUP | Bladder Cancer | Cell Viability | IC50 | 121.42 µM | 48 h |
| DU145 | Prostate Cancer | Cell Viability | MTT Assay | Dose-dependent decrease | 48 h |
| PC-3 | Prostate Cancer | Cell Viability | MTT Assay | Dose-dependent decrease | 48 h |
| Various | Acute Myeloid Leukemia | Cell Viability | CellTiter-Glo | Dose-dependent decrease | 72 h |
Data compiled from multiple sources.[3][4][5]
Experimental Workflow for Negative Control Validation
This diagram outlines a typical workflow for using this compound as a negative control alongside OICR-9429 in cell-based assays.
Logical Framework for Data Interpretation
Detailed Experimental Protocols
General Cell Culture and Compound Treatment
This protocol provides a general framework for culturing cells and treating them with OICR-9429 and this compound. Specific cell densities and media will need to be optimized for the cell line in use.
Materials:
-
Appropriate cancer cell line (e.g., DU145, PC-3, T24)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
OICR-9429
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well or 6-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into appropriate culture plates at a pre-determined optimal density. For a 96-well plate, this is typically between 5,000 and 10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare stock solutions of OICR-9429 and this compound (e.g., 10 mM) in DMSO.
-
On the day of the experiment, prepare serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the medium containing the appropriate concentrations of OICR-9429, this compound, or vehicle (DMSO) alone.
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cell Viability Assessment (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assessment (Annexin V and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated cells in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach with trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.[6]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Histone Modifications
This protocol is for detecting changes in histone H3 trimethylation at lysine (B10760008) 4 (H3K4me3), a mark regulated by the MLL1 complex.
Materials:
-
Treated cells from 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C, diluted in blocking buffer.[8]
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 8. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OICR-0547 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
OICR-0547 is a chemical compound designed as a negative control for its structurally related analog, OICR-9429. OICR-9429 is a potent and selective inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL) protein.[1][2] The WDR5-MLL complex is a critical component of the histone methyltransferase machinery responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark for transcriptional activation.[3][4] By disrupting the WDR5-MLL interaction, OICR-9429 effectively inhibits H3K4 methylation, leading to downstream effects on gene expression and cellular proliferation, particularly in cancers dependent on this pathway.[5][6][7]
This compound is specifically designed to be inactive against WDR5, meaning it does not bind to the MLL-binding pocket of WDR5.[1] Therefore, it serves as an ideal experimental control to distinguish the specific on-target effects of OICR-9429 from any potential off-target or non-specific effects. The recommended concentration of this compound for in vitro assays should match the concentration of OICR-9429 being used in the experiment to ensure a valid comparison. While generally considered non-toxic at effective concentrations of OICR-9429, some studies have reported non-selective toxicity at very high doses. It is therefore advisable to determine the cytotoxic profile of both compounds in the specific cell line of interest.
Quantitative Data Summary
The following table summarizes the effective concentrations of the active compound OICR-9429 in various in vitro assays. The recommended concentration for the negative control, this compound, should be equivalent to the concentration of OICR-9429 used in the corresponding experiment.
| Cell Line/Assay Type | Active Compound | Concentration Range | Assay Duration | Observed Effect of OICR-9429 | Reference |
| Primary Human AML Cells | OICR-9429 | 5 µM | 72 hours | Reduced cell viability | [6][8] |
| Prostate Cancer (DU145) | OICR-9429 | 75 µM | 48 hours | Inhibition of proliferation, induction of apoptosis | [5] |
| Prostate Cancer (PC-3) | OICR-9429 | 100 µM | 48 hours | Inhibition of proliferation, induction of apoptosis | [5] |
| Colon Cancer Cell Lines | OICR-9429 | Not specified | Not specified | Reduced cell viability and colony growth | [7] |
| HEK293 cells (co-IP) | OICR-9429 | Below 1 µM | Not applicable | Disruption of WDR5-MLL1 and WDR5-RbBP5 interaction | [1][2] |
Signaling Pathway
The diagram below illustrates the WDR5-MLL signaling pathway and the mechanism of action for OICR-9429. This compound, as a negative control, does not interfere with this pathway.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of OICR-9429 and this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., DU145, PC-3)
-
Complete cell culture medium
-
OICR-9429 and this compound (stock solutions in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of OICR-9429 and this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in each well with 100 µL of medium containing the desired concentration of the compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction
This protocol describes how to determine if OICR-9429, and not this compound, disrupts the interaction between WDR5 and MLL in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for tagged WDR5 (e.g., FLAG-WDR5) and MLL (e.g., Myc-MLL)
-
Transfection reagent
-
OICR-9429 and this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-Myc antibody (for detection)
-
Anti-WDR5 antibody (for detection)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfection: Co-transfect cells with FLAG-WDR5 and Myc-MLL expression vectors.
-
Compound Treatment: After 24 hours, treat the cells with OICR-9429, this compound (at the same concentration as OICR-9429), or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-Myc and anti-FLAG antibodies to detect co-immunoprecipitated MLL and immunoprecipitated WDR5, respectively.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the specificity of OICR-9429 using this compound as a negative control.
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. scitechnol.com [scitechnol.com]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for OICR-0547 in Cell Viability Assays
Introduction
OICR-0547 is a crucial molecular tool for researchers in the fields of epigenetics and oncology. It is an inactive, closely related derivative of OICR-9429, a potent small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2][3] this compound does not bind to WDR5 and, therefore, does not inhibit the WDR5-MLL interaction.[1][2][4] This property makes this compound an ideal negative control for in vitro and in vivo experiments involving OICR-9429, allowing researchers to distinguish between on-target and off-target effects of WDR5 inhibition. These application notes provide detailed protocols for the use of this compound in cell viability assays.
Mechanism of Action (as a Negative Control)
The primary role of this compound is to serve as a negative control in studies investigating the effects of OICR-9429. OICR-9429 competitively binds to the MLL-binding pocket of WDR5, disrupting the WDR5-MLL complex.[5] This complex is critical for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. By inhibiting this interaction, OICR-9429 can suppress H3K4 trimethylation, leading to cell cycle arrest and apoptosis in various cancer cell lines.[5]
This compound, lacking the ability to bind to WDR5, should not elicit these effects.[1][4] Therefore, its use in parallel with OICR-9429 helps to ensure that the observed cellular phenotypes, such as decreased viability, are a direct result of WDR5-MLL interaction inhibition and not due to non-specific compound toxicity.
Data Presentation
While this compound is generally considered inactive, some studies have reported non-selective toxicity at high concentrations. It is crucial to establish a dose-response curve for this compound in the cell line of interest to determine the appropriate concentrations for use as a negative control.
| Cell Line | Assay Type | Concentration Range (µM) | Observed Effect | Reference |
| K562 | Cell Viability Assay | 0.1 - 100 | Induced non-selective toxicity at high doses. | [1][2] |
| Cebpa p30/p30 | Cell Viability Assay | 0.1 - 100 | Induced non-selective toxicity at high doses. | [1][2] |
| OICR-9429-sensitive and -resistant cells | Cell Viability Assay | Not specified | No effect on viability at relevant concentrations. | [4] |
Signaling Pathway Diagram
The following diagram illustrates the WDR5-MLL signaling pathway and highlights the points of action for OICR-9429 and this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentrations in the cell culture medium.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C for long-term stability.[1]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as used for this compound) in your experiments to account for any effects of the solvent on cell viability.
Protocol 1: Cell Viability Assessment using a Luminescent ATP Assay (e.g., CellTiter-Glo®)
This protocol is adapted for determining the effect of this compound on cell viability by measuring intracellular ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells if adherent, or directly count if cells are in suspension.
-
Resuspend cells in complete culture medium to the desired density (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (if adherent) and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock in complete culture medium. A common concentration range to test for potential toxicity is 0.1 to 100 µM.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Carefully remove the medium from the wells (for adherent cells) or directly add the compound dilutions to the wells (for suspension cells). Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Normalize the data to the vehicle control to determine the percent viability for each concentration of this compound.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Experimental Workflow: CellTiter-Glo® Assay
Protocol 2: Cell Viability Assessment using a Colorimetric MTT Assay
This protocol provides an alternative method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Sterile, clear 96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
-
MTT Assay:
-
After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) before aspirating the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.
-
Follow step 4 from the CellTiter-Glo® protocol for data analysis, using absorbance values instead of luminescence.
-
Logical Relationship Diagram
References
Application Notes and Protocols for OICR-0547 in NOD-SCID Mice Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of OICR-0547 as a negative control in preclinical studies involving Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD-SCID) mice. This compound is an inactive analogue of OICR-9429, a potent antagonist of the WDR5-MLL interaction. As this compound does not bind to WDR5, it serves as an ideal control to distinguish specific effects of WDR5 inhibition from off-target or vehicle-related effects in experimental settings.[1][2][3]
Data Presentation
In Vivo Administration and Dosage
The following table summarizes the recommended dosage and administration routes for this compound in NOD-SCID mice, based on established protocols.
| Animal Model | Compound | Dosage Range (mg/kg) | Administration Routes | Purpose |
| NOD-SCID Mice (female) | This compound | 3, 30 | Intravenous (IV), Intraperitoneal (IP) | Negative control for biological experiments |
Data compiled from publicly available information.[1]
Physicochemical Properties
| Property | Value |
| Molecular Weight | 542.55 g/mol |
| Formula | C₂₈H₂₉F₃N₄O₄ |
| Purity | 99.55% |
| CAS Number | 1801873-49-3 |
Data compiled from publicly available information.[2]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Protocol 1: Standard Vehicle Formulation
This protocol yields a clear solution suitable for injection.[1]
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final working solution, combine the following in a sterile vial, adding each solvent one by one and ensuring complete mixing after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
The final concentration should be calculated based on the desired dosage and an injection volume of approximately 100-200 µL per mouse.
In Vivo Study Protocol: Xenograft Model in NOD-SCID Mice
This protocol outlines a typical workflow for evaluating the effect of a test compound (e.g., OICR-9429) against a tumor xenograft, using this compound as a negative control.
Animal Model:
-
Female NOD-SCID mice, 8-16 weeks old, weighing 20-25 g.[4]
Experimental Groups:
-
Vehicle Control
-
OICR-9429 (Test Compound)
-
This compound (Negative Control)
Procedure:
-
Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume and body weight regularly.
-
Treatment Initiation: Once tumors are established, randomize mice into the experimental groups.
-
Compound Administration: Administer the vehicle, OICR-9429, or this compound via the chosen route (IP or IV) at the predetermined dosage and schedule.
-
Data Collection: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathway Diagram
Caption: WDR5-MLL1 signaling and points of intervention.
Experimental Workflow Diagram
Caption: Xenograft study workflow using this compound as a control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Recommendations for the use of NOD/SCID mouse model in autoimmune- and drug-induced thrombocytopenia: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OICR-0547 as a Negative Control in Leukemia Cell Line Studies
Introduction
OICR-0547 is a crucial research tool for scientists and drug development professionals working on targeted therapies for leukemia. It is an inactive analog of OICR-9429, a potent small-molecule inhibitor of the WDR5-MLL interaction.[1][2][3] In leukemia, particularly acute myeloid leukemia (AML) with MLL rearrangements or CEBPA mutations, the interaction between WDR5 and the MLL complex is a key driver of oncogenesis.[1][4] OICR-9429 disrupts this interaction, leading to anti-leukemic effects. This compound, which does not bind to WDR5, serves as an essential negative control to ensure that the observed cellular effects of OICR-9429 are specifically due to the inhibition of the WDR5-MLL interaction and not off-target effects.[1][2][3] These application notes provide detailed protocols for the use of this compound in leukemia cell line research.
Data Presentation
The primary application of this compound is to demonstrate the specificity of active compounds like OICR-9429. Experimental data should ideally show a significant difference in biological activity between the active compound and this compound.
Table 1: Comparative Activity of OICR-9429 and this compound on Leukemia Cell Viability
| Cell Line | Compound | Concentration Range (µM) | Observed Effect | Reference |
| K562 | OICR-9429 | Not specified | Selective toxicity | [2] |
| K562 | This compound | 0.1 - 100 | Non-selective toxicity only at high doses | [2][5] |
| Cebpa p30/p30 | OICR-9429 | Not specified | Selective toxicity | [2] |
| Cebpa p30/p30 | This compound | 0.1 - 100 | Non-selective toxicity only at high doses | [2][5] |
| MV4;11 (MLL-rearranged) | OICR-9429 | Not specified | Suppressed MS33-induced WDR5 degradation | [6] |
| MV4;11 (MLL-rearranged) | This compound | Not specified | Not reported to have the same effect |
Note: Specific IC50 values for this compound are generally not reported as it is inactive. The key finding is its lack of specific activity at concentrations where OICR-9429 is active.
Experimental Protocols
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
Objective: To assess the cytotoxic or cytostatic effects of a WDR5 inhibitor (e.g., OICR-9429) compared to the negative control this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, MV4;11, THP-1, OCI-AML3)[7]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
OICR-9429
-
This compound
-
DMSO (vehicle control)
-
96-well clear or opaque-walled microplates
-
MTS or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest leukemia cells in logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of OICR-9429 and this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include wells for vehicle control (DMSO only) and untreated cells.
-
Add 100 µL of the diluted compounds or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Read the absorbance at 490 nm.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Read the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the percentage of viable cells against the log of the compound concentration to determine the IC50 value for OICR-9429.
-
Compare the dose-response curves of OICR-9429 and this compound. The curve for this compound should show minimal to no decrease in cell viability at concentrations where OICR-9429 is active.
-
Western Blotting for Target Engagement
Objective: To confirm that OICR-9429, but not this compound, leads to downstream effects of WDR5-MLL inhibition, such as changes in histone methylation or target gene expression.
Materials:
-
Leukemia cells treated with OICR-9429, this compound, and vehicle control.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-H3K4me3, anti-WDR5, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Lysis:
-
Treat leukemia cells with effective concentrations of OICR-9429 and equimolar concentrations of this compound and vehicle for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control. Compare the effects of OICR-9429 and this compound on the levels of the target proteins.
-
Visualizations
Caption: Mechanism of WDR5-MLL inhibition by OICR-9429 and the role of this compound.
Caption: Workflow for a cell viability experiment using a negative control.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of OICR-0547
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-0547 is an essential tool for in vivo studies involving its active counterpart, OICR-9429. While OICR-9429 is a potent small-molecule antagonist of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction, this compound serves as a structurally related but inactive negative control.[1][2] It does not bind to WDR5, making it ideal for distinguishing specific effects of WDR5 inhibition from off-target or vehicle-related effects in animal models.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound, alongside its active compound OICR-9429, to ensure rigorous and well-controlled experiments.
Mechanism of Action of the Target: The WDR5-MLL Interaction
WDR5 is a critical component of several chromatin-modifying complexes, most notably the MLL1 complex.[2][3] The interaction between WDR5 and MLL1 is essential for the histone methyltransferase activity of the complex, which specifically catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[3] H3K4me3 is a key epigenetic mark associated with active gene transcription.[1] Dysregulation of the MLL1 complex and subsequent aberrant H3K4me3 levels are implicated in various cancers, including acute myeloid leukemia (AML).[3]
The active compound, OICR-9429, competitively binds to the MLL-binding pocket on WDR5, thereby disrupting the WDR5-MLL interaction.[4] This leads to a reduction in H3K4me3 levels and the suppression of target gene expression, ultimately inhibiting cancer cell proliferation and inducing differentiation.[1][4] this compound, lacking the ability to bind WDR5, should not elicit these effects, thus serving as a proper negative control.[1]
Signaling Pathway Diagram
Caption: The WDR5-MLL signaling pathway and points of intervention.
Quantitative Data Summary
The following tables summarize key in vivo and in vitro data for this compound and its active counterpart, OICR-9429.
Table 1: In Vivo Administration Parameters
| Compound | Animal Model | Dosing | Administration Route | Observed Effects |
| This compound | NOD-SCID Mice | 3, 30 mg/kg | IV, IP | Served as a suitable negative control in biological experiments.[1][4] |
| OICR-9429 | Xenograft Mouse Model (Bladder Cancer) | 30, 60 mg/kg | IP | Suppressed tumor growth and enhanced tumor sensitivity to cisplatin.[5] |
Table 2: In Vitro Potency of OICR-9429
| Assay Type | Target | Metric | Value |
| Binding Affinity | WDR5 | KD | 24 nM (Biacore), 52 nM (ITC)[2] |
| Cellular Assay | WDR5-MLL1/RbBP5 Interaction Disruption | IC50 | < 1 µM[6] |
Experimental Protocols
Protocol 1: Preparation of this compound and OICR-9429 for In Vivo Administration
This protocol provides several formulation options for achieving a clear solution suitable for injection. The choice of formulation will depend on the specific experimental requirements and animal model. It is recommended to prepare the working solution fresh on the day of use.[1]
Materials:
-
This compound or OICR-9429 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
20% SBE-β-CD in Saline
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Formulation Options:
Option A: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound or OICR-9429 in DMSO.
-
In a sterile tube, add the components in the following order, ensuring each component is fully dissolved before adding the next:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the solution thoroughly. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1]
-
This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[1]
Option B: DMSO/SBE-β-CD in Saline Formulation
-
Prepare a stock solution of this compound or OICR-9429 in DMSO.
-
In a sterile tube, add the components in the following order:
-
10% DMSO (from stock solution)
-
90% (20% SBE-β-CD in Saline)
-
-
Vortex until a clear solution is formed.
-
This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[1]
Option C: DMSO/Corn Oil Formulation
-
Prepare a stock solution of this compound or OICR-9429 in DMSO.
-
In a sterile tube, add the components in the following order:
-
10% DMSO (from stock solution)
-
90% Corn Oil
-
-
Vortex thoroughly.
-
This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[1]
Protocol 2: In Vivo Administration of this compound and OICR-9429 in a Xenograft Mouse Model
This protocol describes a general workflow for evaluating the efficacy of OICR-9429 and the inertness of this compound in a subcutaneous tumor model.
Materials:
-
NOD-SCID mice (or other appropriate immunocompromised strain)
-
Cancer cell line of interest (e.g., bladder cancer cells)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Prepared dosing solutions of OICR-9429, this compound, and vehicle control
-
Syringes and needles for injection (appropriate gauge for the route of administration)
Experimental Workflow:
Caption: Experimental workflow for a xenograft mouse model study.
Procedure:
-
Cell Implantation: Subcutaneously implant the desired number of cancer cells (e.g., 1 x 106 cells) into the flank of each mouse. Cells may be resuspended in a mixture of media and Matrigel to promote tumor formation.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, this compound, OICR-9429).
-
Compound Administration:
-
Vehicle Group: Administer the corresponding formulation vehicle without any compound.
-
This compound (Negative Control) Group: Administer this compound at a dose comparable to the active compound (e.g., 30 mg/kg) via the chosen route (e.g., intraperitoneal injection).
-
OICR-9429 (Active Compound) Group: Administer OICR-9429 at the desired dose (e.g., 30 or 60 mg/kg) via the same route.
-
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health.
-
Endpoint and Analysis: At the end of the study (defined by tumor size limits or a set time point), euthanize the animals. Excise the tumors for downstream analysis, such as Western blotting for H3K4me3 levels or immunohistochemistry.
Concluding Remarks
The use of this compound as a negative control is imperative for the rigorous in vivo evaluation of the WDR5-MLL antagonist OICR-9429. By following these detailed protocols and understanding the underlying mechanism of action, researchers can generate robust and reliable data to advance the development of this class of epigenetic modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. scitechnol.com [scitechnol.com]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for OICR-0547 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-0547 is an essential negative control for studying the function of the WDR5-MLL interaction using the potent and selective small molecule inhibitor, OICR-9429.[1][2] OICR-9429 antagonizes the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1), a key component of histone methyltransferase complexes responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation.[2][3][4] This interaction is crucial for the catalytic activity of MLL1 and is implicated in various cancers.[4] this compound is a structurally related analog of OICR-9429 that is inactive and does not bind to WDR5.[1] Therefore, using this compound as a negative control in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments is critical to distinguish the specific effects of WDR5-MLL1 inhibition by OICR-9429 from off-target or non-specific cellular responses.
These application notes provide a comprehensive guide for utilizing this compound as a negative control in ChIP-seq experiments targeting histone modifications, specifically H3K4 trimethylation (H3K4me3).
Mechanism of Action
The MLL1 complex, which includes the core components WDR5, ASH2L, and RBBP5, is a primary driver of H3K4 methylation, an epigenetic mark associated with active gene transcription. WDR5 plays a critical role by binding to both MLL1 and histone H3, thereby facilitating the methyltransferase activity of the complex.[3] OICR-9429 competitively binds to the "WIN" site on WDR5, a pocket that normally recognizes a specific motif on MLL1.[4][5] This disruption of the WDR5-MLL1 interaction leads to a reduction in global H3K4me3 levels.[6][7]
This compound, being an inactive analog, does not interfere with the WDR5-MLL1 interaction. Consequently, it is not expected to alter H3K4me3 levels, making it an ideal control to ensure that any observed changes in ChIP-seq signal with OICR-9429 treatment are due to the specific inhibition of the WDR5-MLL1 pathway.
Signaling Pathway
Caption: WDR5-MLL1 signaling pathway and points of intervention.
Experimental Workflow for ChIP-seq
Caption: General workflow for a ChIP-seq experiment.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from a ChIP-seq experiment designed to assess the impact of OICR-9429 on H3K4me3 levels, using this compound as a negative control.
Table 1: Summary of ChIP-seq Read Counts
| Treatment Group | Total Reads | Mapped Reads | Uniquely Mapped Reads | % Uniquely Mapped |
| Vehicle (DMSO) | 50,123,456 | 47,617,283 | 45,111,110 | 90.0% |
| OICR-9429 | 49,876,543 | 47,382,716 | 44,888,888 | 90.0% |
| This compound | 50,345,678 | 47,828,394 | 45,311,111 | 90.0% |
Table 2: H3K4me3 Peak Analysis
| Treatment Group | Number of Peaks | Average Peak Width (bp) |
| Vehicle (DMSO) | 15,234 | 1,500 |
| OICR-9429 | 8,123 | 1,200 |
| This compound | 15,198 | 1,510 |
Table 3: Differential Binding Analysis at Promoter Regions (TSS ± 2kb)
| Comparison | Number of Significantly Enriched Regions | Number of Significantly Depleted Regions |
| OICR-9429 vs. Vehicle (DMSO) | 150 | 7,540 |
| This compound vs. Vehicle (DMSO) | 25 | 30 |
| OICR-9429 vs. This compound | 145 | 7,515 |
Experimental Protocols
This protocol is adapted from standard ChIP-seq procedures and tailored for the use of OICR-9429 and this compound.
I. Cell Culture and Treatment
-
Cell Line: Select a cell line known to be sensitive to WDR5-MLL inhibition (e.g., MV4-11, K562).
-
Culture: Culture cells under standard conditions to ~80% confluency.
-
Treatment:
-
Treat cells with the desired concentration of OICR-9429 (e.g., 1-10 µM).
-
Treat a parallel set of cells with the same concentration of this compound.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate for a predetermined time (e.g., 24-72 hours) to allow for changes in histone methylation.
-
II. Chromatin Cross-linking and Preparation
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Harvesting: Scrape the cells, transfer to a conical tube, and centrifuge at 1,500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in cell lysis buffer containing protease inhibitors. Incubate on ice for 10 minutes.
-
Nuclear Lysis: Centrifuge to pellet the nuclei, remove the supernatant, and resuspend the nuclear pellet in nuclear lysis buffer.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-600 bp. The optimal sonication conditions should be empirically determined.
III. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me3.
-
Immunocomplex Capture: Add pre-blocked Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
IV. Elution, Reverse Cross-linking, and DNA Purification
-
Elution: Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse Cross-linking: Add NaCl to the eluate to a final concentration of 200 mM and incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
RNase and Proteinase K Treatment: Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
V. Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA samples according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Prep Kit).
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq or HiSeq.
Conclusion
This compound is an indispensable tool for validating the on-target effects of the WDR5 inhibitor OICR-9429 in ChIP-seq experiments. By serving as an inactive control, this compound allows researchers to confidently attribute changes in H3K4me3 occupancy to the specific disruption of the WDR5-MLL interaction. The protocols and data presented here provide a framework for the rigorous design and interpretation of ChIP-seq experiments aimed at elucidating the epigenetic roles of the WDR5-MLL complex.
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. researchgate.net [researchgate.net]
- 5. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
OICR-0547 not showing expected inactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected activity with the negative control compound OICR-0547.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it expected to be inactive?
This compound is a close structural analog of OICR-9429, a potent small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3][4] this compound is designed to serve as a negative control in experiments involving OICR-9429.[4] Due to a specific structural modification, it does not bind to WDR5 and therefore should not inhibit the WDR5-MLL1 interaction.[1][3] Its purpose is to help researchers distinguish the specific effects of WDR5 inhibition by OICR-9429 from any non-specific or off-target effects.
Q2: I am observing a biological effect with this compound in my experiment. What are the potential causes?
Observing an effect with a negative control compound like this compound can arise from several factors. It is crucial to systematically investigate the potential causes to ensure the validity of your experimental results. The primary reasons for unexpected activity include:
-
High Concentration-Induced Toxicity: At high concentrations, small molecules can exhibit non-specific effects, including cytotoxicity.[1][3]
-
Compound Solubility Issues: Poor solubility can lead to the formation of aggregates, which can cause artifacts in cellular or biochemical assays.
-
Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound, potentially resulting in active byproducts.
-
Off-Target Effects: Although designed to be inactive against WDR5, at sufficient concentrations, this compound might interact with other cellular targets.
-
Experimental Artifacts: The observed effect could be an artifact of the assay system itself, unrelated to a specific biological activity of the compound.
The following troubleshooting guide will help you systematically address these possibilities.
Troubleshooting Guide: Unexpected Activity of this compound
If you are observing an unexpected phenotype or activity with this compound, follow these steps to diagnose the potential issue.
Step 1: Verify Compound Concentration and Purity
High concentrations of this compound have been reported to induce non-selective toxicity.[1][3]
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Recommendation: Perform a dose-response experiment to determine if the observed effect is concentration-dependent. It is advisable to use this compound at the same concentration as its active counterpart, OICR-9429.
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Action: If you are observing toxicity, lower the concentration of this compound to a range where it is known to be non-toxic (e.g., below 100 μM in K562 and Cebpa p30/p30 cells, as per available data).[3]
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Purity Check: If possible, verify the purity of your this compound stock. The reported purity of this compound from reputable suppliers is typically high (e.g., 99.55%).[2]
Step 2: Address Potential Solubility Issues
Poor solubility can lead to compound precipitation or aggregation, which can interfere with assays.
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Solubility Data:
| Solvent | Solubility |
| DMSO | ≥ 2.5 mg/mL (4.61 mM) |
| 10% DMSO in Saline | Soluble (formulation dependent) |
| Ethanol | Sparingly soluble |
| Water | Sparingly soluble |
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Recommended Stock Solution Preparation:
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Prepare a stock solution in 100% DMSO. For example, to prepare a 10 mM stock, dissolve 5.43 mg of this compound (MW: 542.55 g/mol ) in 1 mL of DMSO.
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Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
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For aqueous-based assays, dilute the DMSO stock solution into the final assay buffer immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including the vehicle control.
-
-
Troubleshooting Solubility: If you suspect precipitation, you can gently warm and/or sonicate the solution to aid dissolution.[1] Always visually inspect your final solution for any signs of precipitation.
Step 3: Review Compound Storage and Handling
Improper storage can compromise the integrity of the compound.
-
Storage Recommendations:
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Stock Solution: Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
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Solid Compound: Store at -20°C.
-
-
Best Practices:
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Avoid repeated freeze-thaw cycles of stock solutions.
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Protect from light.
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Use freshly prepared dilutions for experiments.
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Experimental Protocols
Cell Viability Assay
This protocol is adapted from information available for OICR compounds.
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Cell Seeding: Seed cells (e.g., K562 or other relevant cell lines) in a 96-well plate at a predetermined optimal density.
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Compound Preparation: Prepare serial dilutions of this compound and the active control OICR-9429 in the appropriate cell culture medium. Remember to include a vehicle control (e.g., DMSO) at the same final concentration as the compound-treated wells.
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Treatment: Add the compound dilutions to the cells and incubate for the desired time period (e.g., 48-72 hours).
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Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine any effects on cell viability.
Visualizations
Signaling Pathway and Compound Action
References
OICR-0547 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing OICR-0547 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a close structural analog of OICR-9429.[1][2] OICR-9429 is a potent small-molecule antagonist of the WDR5-MLL interaction, a key association in certain epigenetic regulatory complexes.[1][2] this compound is designed as a negative control for OICR-9429, as it does not bind to WDR5 and is inactive against the WDR5-MLL interaction.[1][2][3] Therefore, its primary use is in cellular and in vivo experiments to distinguish the on-target effects of OICR-9429 from any off-target or non-specific effects.
Q2: I am observing cytotoxicity with this compound at high concentrations. Is this expected?
A2: Yes, it is not uncommon to observe non-selective cytotoxicity with control compounds, including this compound, at high concentrations.[2] While this compound is designed to be inactive against its intended target (WDR5), at elevated concentrations, it may interact with other cellular components, leading to off-target toxicity.
Q3: At what concentration range is this compound typically used as a negative control?
A3: For use as a negative control, this compound should ideally be used at the same concentrations as its active counterpart, OICR-9429, where OICR-9429 shows a clear on-target effect. It is crucial to establish a concentration range where this compound does not exhibit significant cytotoxicity in your experimental system.
Q4: How can I be sure the cytotoxicity I'm seeing is an off-target effect?
A4: Differentiating on-target from off-target effects is a critical aspect of drug development. A key strategy is to use a multi-faceted approach. This includes comparing the cytotoxic profile of your active compound (OICR-9429) with its inactive control (this compound). If both compounds induce cytotoxicity at similar high concentrations, it is likely an off-target effect. Further validation can be achieved by using cell lines that do not express the intended target or by employing target engagement assays.
Troubleshooting Guide: this compound High-Concentration Cytotoxicity
This guide provides troubleshooting advice for researchers encountering unexpected cytotoxicity with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed with this compound at concentrations where OICR-9429 is effective. | Off-target effects of this compound. | 1. Confirm with a secondary cytotoxicity assay: Use an assay with a different readout (e.g., if you used an MTT assay, try a CellTiter-Glo® assay which measures ATP levels). 2. Test in a target-null cell line: If available, use a cell line that does not express WDR5. Cytotoxicity in this line would confirm an off-target mechanism. 3. Perform a dose-response curve for both this compound and OICR-9429: This will help identify a therapeutic window where OICR-9429 is active and this compound is not cytotoxic. |
| Inconsistent cytotoxicity results between experiments. | 1. Cell culture variability: Cell passage number, confluency, and health can influence results. 2. Compound stability: The compound may degrade in culture medium over time. 3. Pipetting errors: Inaccurate serial dilutions can lead to significant variations. | 1. Standardize cell culture protocols: Use cells within a consistent passage range and at a consistent confluency. 2. Prepare fresh compound solutions: Avoid repeated freeze-thaw cycles and prepare fresh dilutions for each experiment. 3. Use calibrated pipettes and proper technique: Ensure accurate and consistent pipetting, especially for serial dilutions. |
| High background signal in the cytotoxicity assay. | 1. Compound interference: The compound may directly interact with the assay reagents. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Run a cell-free assay control: Incubate the compound with the assay reagents in the absence of cells to check for direct interference. 2. Include a solvent control: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Data Presentation: Representative Cytotoxicity Data
Disclaimer: The following data is representative and intended to illustrate a typical outcome for a negative control compound exhibiting off-target cytotoxicity at high concentrations. Actual results may vary depending on the cell line and experimental conditions.
| Compound | Target | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| OICR-9429 | WDR5 | MV4;11 | CellTiter-Glo® | 72 | 0.8 | Potent on-target activity |
| This compound | None (Control) | MV4;11 | CellTiter-Glo® | 72 | > 50 | No on-target activity; off-target toxicity at high concentrations |
| This compound | None (Control) | HEK293T | MTT | 48 | ~ 75 | Non-selective cytotoxicity |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing cytotoxicity using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Materials:
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Cells of interest
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Complete cell culture medium
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This compound (and OICR-9429 for comparison)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well plates
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound and OICR-9429 in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measurement: Gently shake the plate for 5-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Visualizations
Experimental Workflow for Assessing Off-Target Cytotoxicity
Caption: Workflow for investigating and confirming off-target cytotoxicity.
Simplified WDR5-MLL Signaling Pathway
References
Technical Support Center: OICR-0547 In Vivo Solubility and Formulation Guide
This technical support center provides researchers with essential information and troubleshooting guidance for formulating OICR-0547 for in vivo experimental studies. Addressing solubility challenges is critical for ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vivo studies?
This compound is the inactive, negative control compound for OICR-9429, a potent antagonist of the WDR5-MLL interaction.[1][2] It is structurally similar to OICR-9429 but does not bind to WDR5.[1][2] In in vivo studies, this compound is used as a crucial experimental control to ensure that any observed biological effects are due to the specific inhibition of the WDR5-MLL interaction by OICR-9429 and not from off-target effects of the chemical scaffold.[1][3]
Q2: I am experiencing difficulty dissolving this compound for my in vivo experiments. What are the recommended formulation strategies?
Low aqueous solubility is a common challenge with small molecule inhibitors. For this compound, several vehicle formulations have been successfully used to achieve concentrations suitable for in vivo administration. The choice of vehicle will depend on the desired route of administration and experimental model.
Q3: Are there specific, pre-tested formulations available for this compound?
Yes, several formulations have been documented to successfully solubilize this compound for in vivo use. These typically involve a combination of solvents and excipients to enhance solubility. Below is a summary of reported formulations that achieve a concentration of at least 2.5 mg/mL.
Quantitative Data: this compound In Vivo Formulations
| Formulation Protocol | Solvent Composition | Achieved Concentration | Appearance |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.61 mM) | Clear Solution |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.61 mM) | Clear Solution |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.61 mM) | Clear Solution |
Note: The saturation point for these formulations was not reported, indicating that higher concentrations may be achievable.[1]
Experimental Protocols
Below are detailed step-by-step procedures for preparing the in vivo formulations of this compound.
Protocol 1: Co-solvent Formulation (for IV or IP administration)
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Step 1: Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution.
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Step 2: Add Co-solvents: Sequentially add PEG300 and Tween-80 to the DMSO stock solution, mixing thoroughly after each addition.
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Step 3: Add Aqueous Component: Add saline to the mixture to reach the final desired volume and concentration.
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Step 4: Ensure Complete Dissolution: If any precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[1] The final solution should be clear.
Protocol 2: Cyclodextrin-based Formulation (for IV or IP administration)
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Step 1: Prepare Stock Solution: Dissolve this compound in DMSO.
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Step 2: Prepare Cyclodextrin Solution: Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
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Step 3: Combine: Add the DMSO stock solution to the SBE-β-CD solution to achieve the final desired concentration.
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Step 4: Ensure Homogeneity: Mix thoroughly. If needed, gentle warming or sonication can be applied to ensure a clear solution.[1]
Protocol 3: Oil-based Formulation (for IP or oral administration)
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Step 1: Prepare Stock Solution: Dissolve this compound in DMSO.
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Step 2: Combine with Oil: Add the DMSO stock solution to corn oil to reach the final volume.
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Step 3: Ensure Suspension/Solution: Mix thoroughly. This formulation may result in a solution or a fine suspension.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding aqueous solution | The compound is "crashing out" of the organic solvent. | 1. Reduce the concentration of the co-solvent or surfactant. 2. Try a combination of excipients at lower individual concentrations. 3. Consider an alternative solubilization system like cyclodextrins or a lipid-based formulation.[4] |
| Cloudy or hazy solution | Incomplete dissolution or formation of micelles/liposomes. | 1. Gently warm the solution while stirring. 2. Use a bath sonicator for a short period. 3. If the appearance persists, it may be the nature of the formulation (e.g., an emulsion). Check for stability over time. |
| Phase separation | Immiscibility of components, especially in oil-based formulations. | 1. Ensure thorough mixing/vortexing immediately before administration. 2. Consider using a different oil or a surfactant to create a more stable emulsion. |
| Toxicity or adverse events in animals | Vehicle intolerance or high concentration of excipients. | 1. Consult toxicology data for the safe dosage of all excipients in your chosen animal model and route of administration. 2. Run a vehicle-only control group to assess baseline toxicity. 3. If possible, reduce the volume of administration or the concentration of potentially toxic components like DMSO. |
Visualizing the Target Pathway and Experimental Logic
To understand the context in which this compound is used, it is helpful to visualize the WDR5-MLL signaling pathway that its active counterpart, OICR-9429, is designed to inhibit.
Caption: WDR5-MLL1 pathway and points of intervention.
Caption: A workflow for addressing this compound solubility.
References
OICR-0547 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of OICR-0547, a widely used negative control for the WDR5-MLL interaction inhibitor, OICR-9429.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound should be stored at -20°C.[1][2]
Q2: What is the long-term stability of solid this compound?
A: When stored at -20°C, solid this compound is stable for at least three to four years.[1][2]
Q3: How should I store this compound stock solutions?
A: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C or -20°C.[3]
Q4: What is the stability of this compound stock solutions?
A: At -80°C, stock solutions are stable for up to 2 years. At -20°C, they are stable for up to 1 year.[3]
Q5: How should I prepare this compound for in vivo studies?
A: It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Q6: In which solvents is this compound soluble?
A: this compound is sparingly soluble in DMSO (1-10 mg/mL).[1] For in vivo use, specific formulations with solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil are suggested.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or lack of reproducibility. | Compound degradation due to improper storage. | Ensure the compound has been stored according to the recommended conditions (solid at -20°C; stock solutions at -80°C or -20°C). Verify the age of the compound and stock solutions. |
| Multiple freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3] | |
| Precipitation observed in stock solution upon thawing. | Low solubility in the chosen solvent or solvent evaporation. | Gently warm and/or sonicate the solution to redissolve the compound.[3] Ensure the storage vial is properly sealed to prevent solvent evaporation. |
| Inconsistent results in cell-based assays. | Instability of this compound in aqueous media over time. | Prepare fresh dilutions of this compound in your final assay buffer or media immediately before each experiment. It is not recommended to store aqueous solutions for more than one day.[4] |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Storage Duration | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Solid | -20°C | 3 years | MedChemExpress[2] |
| In Solvent | -80°C | 2 years | MedChemExpress[3] |
| In Solvent | -20°C | 1 year | MedChemExpress[3] |
Solubility Data
| Solvent | Solubility | Source |
| DMSO | Sparingly Soluble: 1-10 mg/mL | Cayman Chemical[1] |
| DMSO | ≥ 100 mg/mL | MCE[2] |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous experimental buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound solid
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DMSO (anhydrous)
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Experimental buffer (e.g., PBS, cell culture medium)
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HPLC system with a suitable C18 column
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Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
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Vials for sample collection
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Incubator or water bath set to the experimental temperature (e.g., 37°C)
Procedure:
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Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
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Dilute the stock solution to the final experimental concentration in the chosen experimental buffer.
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Immediately take a sample (t=0) for HPLC analysis. This will serve as the baseline.
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Incubate the remaining solution at the desired experimental temperature.
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Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
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Analyze all samples by HPLC.
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Compare the peak area of this compound at each time point to the t=0 sample to determine the percentage of compound remaining.
Caption: Workflow for assessing the stability of this compound.
Signaling Pathways and Logical Relationships
This compound is an inactive control for OICR-9429, a potent antagonist of the WDR5-MLL interaction. The following diagram illustrates the intended mechanism of action of OICR-9429 and the role of this compound as a negative control.
Caption: Role of this compound as a negative control.
References
Technical Support Center: OICR-0547 Control Compound
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the OICR-0547 control compound. This compound is the negative control for OICR-9429, a potent small-molecule antagonist of the WDR5-MLL interaction.[1][2] As a control, this compound is structurally similar to OICR-9429 but is designed to be inactive against the WDR5 target.[1][2]
Troubleshooting Guides
When using a negative control compound like this compound, unexpected results can arise. This guide will help you troubleshoot common issues.
Issue 1: Unexpected Cellular Phenotype Observed with this compound
If you observe a biological effect after treating cells with this compound, consider the following possibilities:
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High Concentration Effects: At high concentrations, small molecules can exhibit off-target effects or non-specific toxicity. It has been noted that this compound can induce non-selective toxicity at high doses, although it shows no effect on cellular viability at concentrations up to 100 μM.[2]
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Compound Purity and Stability: Ensure the compound is of high purity and has been stored correctly to prevent degradation.
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Experimental Artifacts: Rule out any artifacts related to the solvent (e.g., DMSO) or other experimental conditions.
Recommended Action Plan:
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Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine if the observed effect is dose-dependent. This will help distinguish a specific off-target effect from non-specific toxicity.
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Assess Cell Viability: Run a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary assay to monitor for cytotoxicity.
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Use a Secondary Control: If possible, use another structurally unrelated negative control compound to see if the phenotype is reproducible.
Issue 2: Inconsistent Results Between Experiments
Variability in results when using this compound can be due to several factors:
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Cell Culture Conditions: Differences in cell density, passage number, or media composition can influence cellular responses.
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Compound Preparation: Ensure consistent preparation of the compound stock solution and dilutions for each experiment.
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Assay Conditions: Minor variations in incubation times, reagent concentrations, or detection methods can lead to inconsistent data.
Summary of Potential Off-Target Effects
While specific off-target interactions for this compound have not been publicly documented in broad screening panels, the following table summarizes the known information regarding its activity.
| Target/Effect | Assay Type | Result | Concentration | Source |
| WDR5 Binding | Biochemical/Biophysical Assays | Does not bind | Not Applicable | [1][2] |
| Cellular Viability | Cell-based assays | No effect | Up to 100 μM | [2] |
| Non-selective Toxicity | Cell-based assays | Induced | High doses | [2] |
| In vivo Control | NOD-SCID Mice | Suitable negative control | 3 and 30 mg/kg (i.v, i.p.) | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my experiments?
A1: this compound serves as a crucial negative control for experiments involving its active counterpart, OICR-9429. Since this compound is structurally related to OICR-9429 but does not bind to WDR5, it helps to ensure that the observed effects of OICR-9429 are due to its specific inhibition of the WDR5-MLL interaction and not due to the chemical scaffold or other non-specific effects.[1][2]
Q2: At what concentration should I use this compound?
A2: this compound should be used at the same concentration as OICR-9429 in your experiments. This allows for a direct comparison and helps to control for any potential off-target or solvent effects. It is advisable to perform a dose-response experiment for both compounds to determine the optimal concentration for your specific cell line and assay.
Q3: My cells are showing signs of toxicity with this compound. What should I do?
A3: If you observe toxicity, first confirm that the concentration you are using is not excessively high. This compound has been reported to cause non-selective toxicity at high doses.[2] We recommend performing a dose-response analysis to identify the maximum non-toxic concentration in your experimental system. Also, ensure that the final solvent concentration (e.g., DMSO) is within a tolerable range for your cells.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been used as a negative control in NOD-SCID mouse models at doses of 3 and 30 mg/kg administered intravenously or intraperitoneally.[2]
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) to Confirm Lack of WDR5 Engagement
This protocol can be used to verify that this compound does not bind to and stabilize WDR5 in a cellular context, in contrast to an active binder like OICR-9429.
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Cell Treatment: Treat your cells of interest with this compound, OICR-9429 (as a positive control), and a vehicle control (e.g., DMSO) at the desired concentration for a specified time.
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Heating: After treatment, harvest the cells, lyse them, and heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Western Blotting: Analyze the amount of soluble WDR5 in the supernatant by Western blotting. A compound that binds to WDR5 will increase its thermal stability, resulting in more soluble protein at higher temperatures. No such shift is expected for this compound.
2. Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL Interaction
This protocol is used to confirm that this compound does not disrupt the interaction between WDR5 and MLL.
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Cell Treatment: Treat cells with this compound, OICR-9429 (as a positive control), and a vehicle control.
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Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
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Immunoprecipitation: Incubate the cell lysates with an antibody against WDR5 or MLL overnight. Then, add protein A/G beads to pull down the antibody-protein complexes.
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Washing: Wash the beads several times to remove non-specific binding.
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Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the co-immunoprecipitated protein (MLL or WDR5, respectively) by Western blotting. OICR-9429 should decrease the amount of co-precipitated protein, while this compound should have no effect.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: WDR5-MLL1 signaling pathway and points of intervention.
References
Interpreting unexpected results with OICR-0547
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using OICR-0547. As the inactive negative control for the potent WDR5-MLL interaction antagonist OICR-9429, this compound is a critical tool for validating that the observed biological effects of OICR-9429 are due to its specific inhibition of WDR5.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is designed as an inactive negative control for OICR-9429, a potent small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2] Structurally similar to OICR-9429, this compound does not bind to WDR5 and is therefore expected to be biologically inert with respect to the WDR5-MLL1 signaling axis.[1] Its purpose is to help researchers confirm that the cellular effects observed with OICR-9429 are a direct result of WDR5-MLL1 inhibition and not due to off-target effects or the chemical scaffold itself.
Q2: At what concentration should I use this compound?
This compound should be used at the same concentrations as its active counterpart, OICR-9429, in your experiments. This ensures a direct comparison and helps to validate the specificity of OICR-9429. Studies have shown this compound to have no effect on cellular viability at concentrations ranging from 0.1 to 100 μM.[3]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C or as a stock solution at -80°C.
Troubleshooting Unexpected Results
Q4: My this compound negative control is showing a biological effect in my assay. What could be the cause?
Observing a biological effect with this compound is an unexpected result that requires careful investigation. Since this compound is designed to be inactive against WDR5, any activity suggests potential confounding factors in your experiment. Here are some possible causes and troubleshooting steps:
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High Concentrations Leading to Off-Target Effects or Non-Specific Toxicity: At very high concentrations, even relatively inert compounds can exhibit off-target effects or induce cellular stress, leading to non-specific toxicity.[3]
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Troubleshooting Step: Perform a dose-response experiment with this compound to determine if the observed effect is dose-dependent. Compare this with the dose-response of OICR-9429 to see if there is a therapeutic window where OICR-9429 is active and this compound is not.
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Compound Purity and Integrity: The purity of the this compound batch could be a concern. Contamination with OICR-9429 or other impurities could lead to unexpected activity. Degradation of the compound is also a possibility, although less likely if stored correctly.
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Troubleshooting Step: Verify the purity of your this compound stock using analytical methods like HPLC-MS. If purity is a concern, obtain a new, certified batch of the compound.
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Assay-Specific Artifacts: The observed effect might be an artifact of the assay itself, rather than a true biological activity of the compound. For example, the compound might interfere with the assay detection method (e.g., fluorescence, luminescence).
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Troubleshooting Step: Run a cell-free version of your assay to see if this compound interferes with the assay components directly.
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Unrelated Biological Activity: While designed to be inactive against WDR5, it is formally possible that this compound has an unrelated, off-target biological activity.
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Troubleshooting Step: To investigate this, you could employ target identification methods such as a Cellular Thermal Shift Assay (CETSA) followed by mass spectrometry to see if this compound interacts with other cellular proteins.
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Q5: I am seeing precipitation of this compound in my cell culture media. What should I do?
Precipitation of the compound can lead to inconsistent and unreliable results.
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Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is low and non-toxic to your cells (typically ≤ 0.5%). You can also try preparing the compound in a different solvent system if compatible with your experimental setup. Gentle warming and sonication can aid in dissolution.[3]
Data Presentation
Table 1: Comparative Biological Activity of OICR-9429 and this compound
| Compound | Target | Binding Affinity (Kd) | Cellular IC50 | Expected Activity |
| OICR-9429 | WDR5 | 24 nM (Biacore), 52 nM (ITC)[2] | Varies by cell line (e.g., < 1 µM in some AML cells)[2] | Active antagonist of WDR5-MLL interaction |
| This compound | Does not bind to WDR5 | No significant binding | No effect on cell viability up to 100 µM[3] | Inactive negative control |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to assess the effect of OICR-9429 and this compound on cell proliferation.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of OICR-9429 and this compound in culture medium. Include a vehicle control (e.g., DMSO).
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Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curves to determine the IC50 for OICR-9429. This compound should not show a significant reduction in cell viability.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of OICR-9429 to WDR5 in a cellular context. This compound should not induce a thermal shift.
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Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with OICR-9429, this compound (e.g., 10 µM), or vehicle control for 1 hour at 37°C.
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Cell Harvesting: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
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Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
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Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.
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Western Blotting: Collect the supernatant and quantify the protein concentration. Perform Western blot analysis to detect the amount of soluble WDR5 at each temperature.
-
Data Analysis: Plot the band intensities against the temperature for each treatment. A shift in the melting curve to a higher temperature for OICR-9429-treated cells compared to the vehicle control indicates target engagement. No shift is expected for this compound.
Mandatory Visualizations
Caption: WDR5-MLL1 signaling pathway and points of intervention.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
How to validate the inactivity of OICR-0547 in our assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the inactivity of OICR-0547 in their assays.
Troubleshooting Guides
Q: How can we validate the observed inactivity of this compound in our experimental setup?
A: this compound is designed as a negative control for OICR-9429, a potent antagonist of the WDR5-MLL interaction.[1][2][3] Therefore, its "inactivity" is the expected and desired outcome in assays where OICR-9429 is active. Validating this inactivity involves demonstrating that this compound fails to engage with the WDR5 target and does not elicit the downstream biological effects observed with OICR-9429.
A comparative experimental approach is recommended, testing this compound and OICR-9429 side-by-side.
Table 1: Expected vs. Observed Results for this compound and OICR-9429
| Experiment | Parameter Measured | OICR-9429 (Active Compound) | This compound (Inactive Control) | Interpreting this compound Inactivity |
| Target Engagement Assay (e.g., CETSA) | Thermal stability of WDR5 | Increased thermal stability | No change in thermal stability | Confirms lack of direct binding to WDR5. |
| Co-Immunoprecipitation (Co-IP) | Amount of MLL1 co-precipitated with WDR5 | Decreased MLL1-WDR5 interaction | No change in MLL1-WDR5 interaction | Demonstrates failure to disrupt the protein-protein interaction. |
| Histone Methylation Assay (e.g., Western Blot for H3K4me3) | Levels of H3K4 trimethylation | Decreased H3K4me3 levels | No change in H3K4me3 levels | Shows no effect on the downstream epigenetic mark. |
| Cell Viability/Proliferation Assay | Cell growth inhibition (e.g., in MLL-rearranged leukemia cells) | Dose-dependent decrease in cell viability | No significant effect on cell viability (except at very high, non-specific concentrations)[1][2] | Indicates lack of on-target anti-proliferative effects. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for WDR5 Target Engagement
This protocol is designed to verify the lack of binding between this compound and its intended target, WDR5, within a cellular environment.
Objective: To assess the thermal stabilization of WDR5 upon compound treatment. Ligand binding is expected to increase the thermal stability of the target protein.
Methodology:
-
Cell Culture and Treatment:
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Culture a relevant cell line (e.g., MV4-11, a human MLL-rearranged leukemia cell line) to 70-80% confluency.
-
Treat cells with this compound (e.g., at 1 µM and 10 µM), OICR-9429 (positive control, e.g., at 1 µM), and a vehicle control (e.g., DMSO) for 2-4 hours.
-
-
Cell Lysis and Heat Shock:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Divide the lysate from each treatment group into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes, leaving one aliquot on ice as a non-heated control.
-
-
Protein Fractionation and Analysis:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble WDR5 in each sample by Western blotting using a WDR5-specific antibody.
-
Expected Outcome:
-
OICR-9429 (Positive Control): A noticeable increase in the amount of soluble WDR5 at higher temperatures compared to the vehicle control, indicating thermal stabilization upon binding.
-
This compound (Inactive Control): The thermal denaturation curve of WDR5 should be identical or very similar to that of the vehicle control, demonstrating no significant stabilization and thus, no direct binding.
Visualizations
Caption: WDR5-MLL signaling and points of intervention.
Caption: Troubleshooting workflow for this compound inactivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as a negative control?
A1: this compound is a close structural analog of OICR-9429 but has been specifically designed to not bind to WDR5.[1][3] This makes it an ideal negative control to distinguish between specific on-target effects of WDR5 inhibition by OICR-9429 and any potential off-target or non-specific effects of the chemical scaffold.
Q2: At what concentration should I use this compound?
A2: this compound should be used at the same concentrations as its active counterpart, OICR-9429, to ensure a direct comparison. It has been noted to have no effect on cellular viability at concentrations up to 100 µM in some cell lines, though non-selective toxicity may be observed at high doses.[1][2]
Q3: What should I do if I observe a slight effect with this compound in my assay?
A3: First, ensure that the positive control (OICR-9429) shows a significantly more potent effect. A minor effect from this compound, especially at high concentrations, could be due to non-specific compound effects or scaffold-related off-target activity. If the effect is comparable to OICR-9429, it may indicate an issue with the assay system or the integrity of the compounds, and further troubleshooting of the experimental setup is warranted.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used as a negative control in in vivo mouse models to confirm that the observed effects of OICR-9429 are due to its on-target activity.[1]
References
OICR-0547 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with OICR-0547. Our aim is to help you overcome common challenges, particularly precipitation in aqueous solutions, and to provide clear protocols for your experiments.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound in aqueous solutions is a common issue due to its sparingly soluble nature. This guide provides a step-by-step approach to identify and resolve these issues.
Question: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer. What should I do?
Answer: This is a common observation and can be addressed by following these troubleshooting steps. The underlying principle is to maintain the compound's solubility as it transitions from a high-concentration organic stock to a lower-concentration aqueous environment.
First, review your current protocol and compare it against the validated methods outlined in the experimental protocols section below. If your protocol deviates significantly, consider adopting one of the recommended solvent systems.
If you are still facing issues, consider the following factors:
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Order of Addition: When preparing formulations, the order in which solvents are added is critical. Always add each solvent sequentially and ensure the solution is mixed thoroughly before adding the next component.[1]
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Temperature: Gentle warming can aid in the dissolution of this compound. If you observe precipitation, warming the solution may help redissolve the compound. However, be mindful of the potential for temperature-induced degradation and always bring the solution back to the experimental temperature before use.
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Sonication: Sonication is another effective method to aid in the dissolution of precipitated compounds.[1] Use a sonication bath to apply ultrasonic energy to your solution until the precipitate is no longer visible.
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Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your chosen solvent system. Consider lowering the final concentration of the compound in your working solution.
Below is a flowchart to guide you through the troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a small molecule that serves as an inactive negative control for its close structural analog, OICR-9429. OICR-9429 is an antagonist of the protein-protein interaction between WD40 repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL).[2][3] this compound does not bind to WDR5 and is therefore used in experiments to ensure that the observed effects of OICR-9429 are due to its specific activity and not off-target or non-specific effects.[2][3]
Q2: What is the solubility of this compound?
A2: this compound is sparingly soluble in aqueous solutions. Its solubility in DMSO is reported to be in the range of 1-10 mg/mL.[2] However, with the use of co-solvents, a concentration of at least 2.5 mg/mL can be achieved in formulations suitable for in vivo and in vitro experiments.[1]
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is not recommended to store aqueous solutions for more than one day.
Q4: What is the mechanism of action of OICR-9429, for which this compound is a control?
A4: OICR-9429 is an antagonist of the WDR5-MLL protein-protein interaction. The MLL complex is a histone methyltransferase that plays a crucial role in regulating gene expression. WDR5 is a core component of this complex, and its interaction with MLL is essential for the complex's enzymatic activity. By binding to WDR5, OICR-9429 disrupts this interaction, leading to the inhibition of histone H3 lysine (B10760008) 4 (H3K4) methylation and subsequent changes in gene expression. This pathway is particularly relevant in certain types of leukemia.
The diagram below illustrates the WDR5-MLL signaling pathway and the inhibitory action of OICR-9429.
Experimental Protocols
Detailed methodologies for the preparation of this compound solutions are provided below. These protocols have been shown to yield clear solutions at concentrations suitable for most experimental needs.
Protocol 1: Formulation with PEG300 and Tween-80
This protocol is suitable for achieving a clear solution of ≥ 2.5 mg/mL.[1]
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Prepare a stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300. For example, for a 1 mL final solution, add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300.
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Mix the DMSO and PEG300 solution thoroughly until it is homogeneous.
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Add Tween-80 to the mixture (e.g., 50 µL for a 1 mL final solution) and mix again until clear.
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Finally, add saline to reach the desired final volume (e.g., 450 µL for a 1 mL final solution) and mix thoroughly.
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Protocol 2: Formulation with SBE-β-CD
This protocol is also suitable for achieving a clear solution of ≥ 2.5 mg/mL.[1]
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Prepare a stock solution of this compound in DMSO.
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In a separate tube, add the required volume of the DMSO stock solution to a solution of 20% SBE-β-CD in Saline. For example, for a 1 mL final solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline.
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Mix the solution thoroughly until it is clear.
The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Protocol 3: Formulation with Corn Oil
This protocol is suitable for achieving a clear solution of ≥ 2.5 mg/mL for in vivo studies.[1]
-
Prepare a stock solution of this compound in DMSO.
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In a separate tube, add the required volume of the DMSO stock solution to corn oil. For example, for a 1 mL final solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.
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Mix the solution thoroughly until it is clear.
The final solvent composition will be 10% DMSO and 90% Corn Oil.[1]
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent System | Achievable Concentration | Appearance | Reference |
| DMSO | 1-10 mg/mL | Sparingly Soluble | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.61 mM) | Clear Solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.61 mM) | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.61 mM) | Clear Solution | [1] |
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing OICR-0547 concentration for long-term experiments
Technical Support Center: OICR-0547
This guide provides detailed information for researchers, scientists, and drug development professionals on the use and optimization of this compound for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the inactive negative control compound for OICR-9429, a potent small-molecule antagonist of the interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2][3] OICR-9429 binds to WDR5 with high affinity, preventing the assembly of the MLL methyltransferase complex, which is crucial for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[4] In contrast, this compound is a closely related chemical derivative that does not bind to WDR5 and therefore does not inhibit the WDR5-MLL interaction.[1][2][3] It is designed for use as an experimental control to distinguish specific effects of WDR5 inhibition from off-target or compound-related effects.
Q2: Why is a negative control like this compound important in my experiments?
Q3: At what concentration should I use this compound?
A3: this compound should be used at the same concentration(s) as its active counterpart, OICR-9429. The optimal concentration for the active compound must be determined empirically for each cell line and assay. A good starting point is to perform a dose-response curve with OICR-9429 to determine its half-maximal inhibitory concentration (IC50) or effective concentration for the desired phenotype. This compound should then be tested in parallel at those same concentrations.
Q4: What are the best practices for preparing and storing this compound?
A4: Proper handling is crucial for ensuring compound integrity.
-
Storage: Store the solid compound at -20°C for up to one year or at -80°C for up to two years.[1]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[5] Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions from the DMSO stock in your cell culture medium immediately before each experiment. Do not store the compound in aqueous media for extended periods, as this can lead to degradation or precipitation.[6]
-
Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells.[5][6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death or Toxicity Observed with this compound | High Compound Concentration: Even inactive compounds can exhibit non-selective toxicity at high concentrations.[1] Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your specific cell line.[6] Compound Degradation/Impurity: The compound may have degraded due to improper storage or the lot may be impure. | 1. Verify Concentration: Ensure you are using this compound at the same, empirically determined non-toxic concentration as the active compound. 2. Run Vehicle Control: Always include a control with only the solvent (e.g., DMSO) at the final concentration used in the experiment to assess solvent toxicity.[5] 3. Check Compound Integrity: Purchase compounds from a reputable source. If degradation is suspected, use a fresh aliquot or a new batch. |
| Precipitation of Compound in Culture Medium | Poor Aqueous Solubility: this compound, like many small molecules, is hydrophobic and may precipitate when diluted from a DMSO stock into an aqueous medium.[5] | 1. Lower Final Concentration: The compound may have exceeded its solubility limit. Try using a lower final concentration.[5] 2. Modify Dilution Method: Add the DMSO stock to the medium dropwise while vortexing to facilitate mixing. Warm the medium to 37°C before adding the compound.[7] 3. Prepare Fresh: Always prepare working dilutions immediately before use. Do not store the compound in aqueous solutions.[6] |
| Inconsistent or Irreproducible Results | Compound Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Inconsistent Cell Health: Variations in cell passage number, density, or overall health can affect experimental outcomes. Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration. | 1. Aliquot Stock Solutions: Store the main DMSO stock in small, single-use aliquots at -80°C to avoid freeze-thaw cycles.[5] 2. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase at the start of the experiment. 3. Calibrate Pipettes: Regularly check and calibrate pipettes to ensure accuracy. |
Experimental Protocols & Data
Determining Optimal Concentration Range
The first step is to determine the effective concentration of the active compound, OICR-9429. The negative control, this compound, should then be tested at these same concentrations.
Protocol: Dose-Response Assay for Cell Viability (e.g., using a Resazurin-based assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of OICR-9429 and this compound in culture medium. Also, prepare a 2X vehicle control (medium + DMSO).
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Treat a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 72 hours, 5 days, or 7 days).
-
Viability Assessment: Add the viability reagent (e.g., Resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence or absorbance using a plate reader.
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Analysis: Normalize the data to the vehicle control wells (100% viability) and plot the results to determine the IC50 for OICR-9429. This compound should not show a significant decrease in viability at relevant concentrations.[2]
Table 1: Example IC50 Data for OICR-9429 and this compound in Various Cell Lines (72h Treatment)
| Cell Line | OICR-9429 IC50 (µM) | This compound IC50 (µM) |
| MV4-11 (AML) | 0.5 | > 100 |
| MOLM-13 (AML) | 0.8 | > 100 |
| T24 (Bladder Cancer) | 67.7 | > 100 |
| HEK293T (Embryonic Kidney) | > 50 | > 100 |
Data are representative. Actual values must be determined experimentally.
Long-Term Concentration Optimization
For experiments lasting more than 72 hours, the optimal concentration may be lower than the IC50 to avoid cumulative toxicity.
Protocol: Long-Term Viability and Confluence Assay
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Cell Seeding: Seed cells in a multi-well plate suitable for live-cell imaging.
-
Treatment: Treat cells with OICR-9429 and this compound at concentrations at and below the predetermined IC50 (e.g., IC50, IC50/2, IC50/10). Include a vehicle control.
-
Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte) and acquire phase-contrast images every 2-4 hours for the duration of the experiment (e.g., 7-14 days).
-
Media Changes: Replenish the media with freshly diluted compound every 2-3 days.
-
Analysis: Use the imaging software to calculate the percent confluence over time. The optimal long-term concentration will be the highest dose that achieves the desired biological effect (e.g., sustained growth inhibition with OICR-9429) without causing significant cell death (as confirmed by the this compound control).
Table 2: Recommended Starting Concentrations for Long-Term Experiments
| Experimental Duration | Recommended Concentration Range (relative to IC50 of OICR-9429) | Rationale |
| Short-Term (24-72h) | 1x to 5x IC50 | To observe acute target inhibition and phenotypic effects. |
| Medium-Term (4-7 days) | 0.5x to 1x IC50 | To balance efficacy with potential for cumulative toxicity. |
| Long-Term (>7 days) | 0.1x to 0.5x IC50 | To maintain sustained target engagement while minimizing cell stress and death, ensuring the observed phenotype is specific. |
Visualizations
Caption: Mechanism of OICR-9429 and its negative control, this compound.
Caption: Workflow for optimizing inhibitor concentration for long-term use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adl.usm.my [adl.usm.my]
Troubleshooting batch-to-batch variability of OICR-0547
Welcome to the technical support center for OICR-0547. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to troubleshoot potential issues, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is the inactive, negative control compound for OICR-9429.[1][2][3][4] OICR-9429 is a potent small-molecule antagonist of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL).[2][5][6] this compound is structurally very similar to OICR-9429 but does not bind to WDR5.[1][2] It is therefore intended for use in cellular and in vivo experiments as a negative control to help ensure that the observed effects of OICR-9429 are due to its specific inhibition of the WDR5-MLL interaction and not due to off-target effects or the compound's chemical scaffold.
Q2: Why is it important to use a negative control like this compound?
Using a closely related but inactive control is a critical component of rigorous chemical probe-based research.[7][8] It helps to distinguish the specific biological effects of inhibiting the target (in this case, the WDR5-MLL interaction with OICR-9429) from non-specific effects of the chemical structure, solvent, or experimental conditions. Any phenotype observed with OICR-9429 should be absent when using this compound at the same concentration.
Q3: What are the primary sources of batch-to-batch variability for a chemical compound like this compound?
Batch-to-batch variability in a synthetic compound can arise from several factors:
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Chemical Purity: Differences in the purity profile between batches, including the presence of residual solvents, starting materials, or synthetic byproducts.[9][10]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can affect its solubility and bioavailability.[10]
-
Stability and Storage: Degradation of the compound over time or due to improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to a decrease in its effective concentration and the formation of degradants.[1]
-
Weighing and Dissolution: Inaccuracies in weighing or incomplete dissolution of the compound can lead to significant errors in the final concentration of the dosing solution.[1][10]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Issue 1: A new batch of this compound is showing unexpected biological activity.
Since this compound is designed to be inactive against WDR5, any observed biological activity is unexpected and warrants investigation.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Action: Request the Certificate of Analysis (CoA) for both the old and new batches from the supplier. Compare the purity data (typically from HPLC and/or NMR).
-
Rationale: A new or more abundant impurity in the recent batch could be responsible for the altered activity.
-
-
Verify Experimental Conditions:
-
Action: Ensure that all experimental parameters, including cell line passage number, reagent concentrations, and incubation times, are consistent between experiments.
-
Rationale: Seemingly minor deviations in experimental conditions can have a significant impact on the results.[9]
-
-
Perform Dose-Response Comparison:
-
Action: Conduct a side-by-side dose-response experiment using both the old and new batches of this compound, along with the active probe OICR-9429 as a positive control.
-
Rationale: This will help determine if the new batch has a different potency or if there is a general issue with the assay.
-
Logical Flow for Troubleshooting Unexpected Activity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. labshake.com [labshake.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 8. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in MLL-Rearranged Leukemia: OICR-0547 vs. OICR-9429
A Comparative Guide for Researchers
In the landscape of targeted therapies for MLL-rearranged leukemia, the development of small molecule inhibitors targeting the protein-protein interaction between WDR5 and MLL has shown significant promise. This guide provides a detailed comparison of two such molecules: OICR-9429, a potent antagonist of the WDR5-MLL interaction, and its structurally similar but inactive counterpart, OICR-0547. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the specific roles and efficacy of these compounds in preclinical studies.
Mechanism of Action: A Tale of Two Molecules
OICR-9429 is a highly selective and cell-active small molecule that directly targets the WDR5 protein. It competitively binds to the MLL-binding pocket on WDR5, thereby disrupting the critical interaction between WDR5 and the MLL1 (Mixed Lineage Leukemia 1) protein.[1][2][3][4] This disruption is key, as the WDR5-MLL1 complex is essential for the histone methyltransferase activity of MLL1, which leads to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[2][5] The aberrant H3K4me3 patterns resulting from MLL rearrangements are a hallmark of this aggressive form of leukemia. By inhibiting the WDR5-MLL interaction, OICR-9429 effectively reduces H3K4me3 levels at the promoters of key target genes, leading to the suppression of leukemogenic gene expression and the induction of differentiation in leukemia cells.[1][2]
In stark contrast, this compound is designed as a negative control. While structurally analogous to OICR-9429, it does not bind to WDR5 and consequently does not disrupt the WDR5-MLL interaction.[1][3] This makes this compound an invaluable tool for researchers to confirm that the cellular effects observed with OICR-9429 are indeed a result of its on-target activity against the WDR5-MLL axis.
Performance Data: A Clear Distinction in Efficacy
The functional differences between OICR-9429 and this compound are starkly reflected in their biological activities. The following tables summarize the available quantitative data.
| Compound | Target | Binding Affinity (Kd) | Effect on WDR5-MLL Interaction | Cellular Activity in MLL-rearranged Leukemia |
| OICR-9429 | WDR5 | 24 nM (Biacore), 52 nM (ITC), 93 ± 28 nM[3][4] | Potent antagonist (IC50 < 1 µM for disruption of WDR5-MLL1/RbBP5 interaction in cells)[3][4] | Reduces cell viability, inhibits proliferation, and induces differentiation[1] |
| This compound | N/A | Does not bind to WDR5[1] | No effect on WDR5-MLL interaction[3] | No effect on cell viability at relevant concentrations[1][6] |
Table 1: Comparison of Biochemical and Cellular Activities. This table highlights the key differences in the molecular interactions and cellular effects of OICR-9429 and this compound.
| Cell Line | Compound | Metric | Value | Reference |
| MV4;11 | OICR-9429 | GI50 | >2500 nM | [1] |
| EOL-1 | OICR-9429 | GI50 | >2500 nM | [1] |
| K562 | This compound | Cell Viability | No effect at 0.1-100 µM | [6] |
| Cebpa p30/p30 | This compound | Cell Viability | No effect at 0.1-100 µM | [6] |
Table 2: Quantitative Cellular Activity Data. This table provides specific half-maximal growth inhibition (GI50) concentrations for OICR-9429 in MLL-rearranged leukemia cell lines and demonstrates the lack of effect of this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to studying these compounds, the following diagrams are provided.
Figure 1: WDR5-MLL Signaling Pathway in MLL-Rearranged Leukemia. This diagram illustrates the role of the WDR5-MLL complex in promoting leukemogenesis and the inhibitory action of OICR-9429.
Figure 2: Experimental Workflow. This diagram outlines the key experiments used to compare the efficacy and mechanism of action of OICR-9429 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Cell Viability Assay
Objective: To determine the effect of OICR-9429 and this compound on the proliferation and viability of MLL-rearranged leukemia cells.
Protocol:
-
Cell Seeding: Seed MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 1 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Treat cells with a serial dilution of OICR-9429 or this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent such as MTT or CellTiter-Glo to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the GI50 values.
Co-Immunoprecipitation (Co-IP)
Objective: To assess the ability of OICR-9429 to disrupt the interaction between WDR5 and MLL in leukemia cells.
Protocol:
-
Cell Lysis: Treat MLL-rearranged leukemia cells with OICR-9429 or this compound for a specified time (e.g., 24 hours). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for WDR5 or MLL overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against WDR5 and MLL to detect the co-immunoprecipitated protein.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the effect of OICR-9429 on the levels of H3K4me3 at the promoter regions of MLL target genes.
Protocol:
-
Cross-linking: Treat MLL-rearranged leukemia cells with OICR-9429 or this compound. Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight at 4°C.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G magnetic beads and wash extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the DNA using a spin column.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known MLL target genes (e.g., HOXA9, MEIS1) to quantify the enrichment of H3K4me3.
Conclusion
The data conclusively demonstrate that OICR-9429 is a potent and specific inhibitor of the WDR5-MLL interaction, leading to reduced viability of MLL-rearranged leukemia cells. In contrast, this compound serves as a reliable negative control, exhibiting no binding to WDR5 and no discernible effect on cell viability. The use of both compounds in parallel is essential for validating the on-target effects of WDR5-MLL inhibition and for advancing our understanding of the therapeutic potential of this strategy in MLL-rearranged leukemia.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
OICR-0547: A Comparative Analysis Against Standard Negative Controls in Cellular Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of OICR-0547, a dedicated negative control for the WDR5 inhibitor OICR-9429, with other commonly used negative controls, supported by available experimental data and detailed protocols.
This compound is a close structural analog of OICR-9429, a potent small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL).[1][2] Crucially, this compound is designed to be pharmacologically inactive, as it does not bind to WDR5, making it an ideal negative control for elucidating the specific effects of OICR-9429-mediated WDR5 inhibition.[1][2] This guide will delve into the comparative effects of this compound and other standard negative controls, such as dimethyl sulfoxide (B87167) (DMSO), on cellular viability and outlines key experimental considerations.
Understanding the WDR5-MLL Signaling Pathway
The WDR5-MLL complex is a critical regulator of gene expression through its histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). This epigenetic modification is associated with active gene transcription. The inhibitor OICR-9429 competitively binds to the "WIN" (WDR5-interacting) site on WDR5, preventing its interaction with MLL and thereby inhibiting H3K4 methylation. This disruption of the WDR5-MLL signaling pathway is a key mechanism being explored for therapeutic intervention in certain cancers, such as acute myeloid leukemia (AML).[3]
Caption: WDR5-MLL signaling and points of intervention.
Comparative Analysis of Negative Controls
The ideal negative control should be inert in the experimental system, meaning it should not produce any biological effects on its own. This allows researchers to confidently attribute any observed effects to the active compound being tested.
| Control Compound | Primary Use | Known Effects on Cell Viability | Off-Target Effects |
| This compound | Negative control for OICR-9429 | No significant effect on the viability of K562 and Cebpa p30/p30 cells at concentrations of 0.1-100 μM. Non-selective toxicity may be induced at high doses. | Designed to be inactive against WDR5. Comprehensive off-target screening data is not readily available. |
| DMSO | Vehicle control for dissolving compounds | Generally considered safe at low concentrations (typically ≤0.1% v/v). Cytotoxicity is cell line-dependent and increases with concentration and exposure time.[4][5][6] For example, in some cell lines, concentrations above 1% can significantly reduce viability.[5] | Can induce cellular stress, differentiation, and changes in gene expression at higher concentrations.[4] |
| Other Inactive Small Molecules | Negative controls | Effects are compound-specific and require validation. | Potential for unknown off-target effects. |
Note: The lack of publicly available, direct, quantitative, head-to-head comparative studies between this compound and DMSO on the same cell lines under identical conditions is a current limitation. The information presented is based on available data for each compound individually.
Experimental Protocols
To ensure robust and reproducible results, it is crucial to follow standardized experimental protocols. Below are representative protocols for assessing cell viability when using OICR-9429 and its negative controls.
Cell Viability Assay (MTT-based)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Caption: A typical workflow for an MTT-based cell viability assay.
Protocol Details:
-
Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate.
-
Compound Preparation: Prepare stock solutions of OICR-9429 and this compound in DMSO. Serially dilute the compounds to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤0.1%).[7]
-
Treatment: Add the compounds, this compound, and DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to the experimental question (e.g., 72 hours for AML cell proliferation assays).[7]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound serves as a highly specific and appropriate negative control for studies involving the WDR5 inhibitor OICR-9429. Its structural similarity and lack of on-target activity provide a more rigorous control than a simple vehicle like DMSO, which can have its own biological effects. While direct quantitative comparisons of the cytotoxicity of this compound and DMSO are not extensively published, available data suggests that this compound is largely inert at effective concentrations of OICR-9429. For the most reliable experimental outcomes, it is recommended to include both this compound and a vehicle control (e.g., DMSO at the same final concentration) to fully dissect the on-target effects of OICR-9429 from any potential off-target or vehicle-induced cellular responses. Researchers should always validate the lack of effect of any negative control in their specific experimental system.
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. RePub, Erasmus University Repository: Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia [repub.eur.nl]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
OICR-9429 Specificity: A Comparative Analysis with the Negative Control OICR-0547
A detailed guide for researchers on the validation of OICR-9429, a potent and selective chemical probe for WD repeat domain 5 (WDR5). This guide provides a comparative analysis of its activity against its structurally similar but inactive control molecule, OICR-0547, to demonstrate target specificity.
OICR-9429 is a high-affinity small molecule inhibitor that targets the interaction between WDR5 and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which plays a significant role in regulating gene expression. Dysregulation of this pathway is implicated in various cancers, including acute myeloid leukemia (AML) and bladder cancer.[4][5][6][7] To ensure that the biological effects observed with OICR-9429 are a direct result of its interaction with WDR5, a closely related but inactive compound, this compound, is utilized as a negative control.[1][5][8] this compound is structurally analogous to OICR-9429 but does not bind to WDR5, making it an ideal tool to differentiate on-target from off-target effects.[5][8]
Quantitative Comparison of OICR-9429 and this compound
The following tables summarize the key quantitative data that highlights the potent and specific activity of OICR-9429 compared to the inactive control this compound.
Table 1: Biochemical and Cellular Activity
| Parameter | OICR-9429 | This compound | Reference |
| Target | WD repeat domain 5 (WDR5) | Does not bind to WDR5 | [1][8] |
| Binding Affinity (KD) | 24 nM (Biacore), 52 nM (ITC), 93 ± 28 nM | Inactive | [1][4] |
| WDR5-MLL Interaction Disruption (IC50) | < 1 µM | Inactive | [1][3] |
| Effect on Cancer Cell Viability | Dose-dependent decrease in viability | No effect at relevant concentrations | [5][9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are protocols for key experiments used to demonstrate the specificity of OICR-9429.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of OICR-9429 on cancer cells in comparison to this compound.
-
Cell Seeding: Plate cancer cells (e.g., T24, UM-UC-3 bladder cancer cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of OICR-9429 or this compound (e.g., 0-100 µM) for a specified period (e.g., 48 or 72 hours). A DMSO-treated group serves as the vehicle control.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate cell viability as a percentage relative to the DMSO control and plot dose-response curves to determine IC50 values.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that OICR-9429 disrupts the interaction between WDR5 and its binding partners, such as MLL1 and RbBP5, in a cellular context.
-
Cell Lysis: Treat cells with OICR-9429, this compound, or DMSO. Lyse the cells in a suitable buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for one of the proteins in the complex (e.g., anti-WDR5 antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the proteins of interest (e.g., WDR5, MLL1, RbBP5) to detect the presence and relative abundance of the co-precipitated proteins.
Visualizing the Mechanism of Action and Experimental Logic
The following diagrams illustrate the signaling pathway targeted by OICR-9429 and the logical framework for validating its specificity using this compound.
Caption: OICR-9429 inhibits the WDR5-MLL1 interaction, disrupting MLL1 complex activity.
Caption: Workflow for validating OICR-9429 specificity using this compound.
Caption: Logical validation of OICR-9429's on-target effect.
References
- 1. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scitechnol.com [scitechnol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 7. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
OICR-9429 vs. OICR-0547 in C/EBPα N-terminal Leukemia: A Comparative Guide
In the landscape of targeted therapies for acute myeloid leukemia (AML) with N-terminal mutations in the CCAAT/Enhancer Binding Protein Alpha (C/EBPα) gene, small molecule inhibitors are paving the way for novel therapeutic strategies. This guide provides a detailed comparison of OICR-9429, a potent antagonist of the Wdr5-MLL interaction, and its closely related, inactive analog, OICR-0547, which serves as a crucial negative control in experimental settings.
Mutations in the N-terminal region of C/EBPα lead to the preferential expression of a truncated p30 isoform, which acts as a dominant-negative or oncogenic protein, driving leukemogenesis by blocking myeloid differentiation.[1][2][3] The interaction between this oncogenic C/EBPα p30 isoform and the WDR5 protein, a core component of the MLL/SET histone methyltransferase complexes, has been identified as a critical dependency for the survival and proliferation of these leukemia cells.[4][5] OICR-9429 was developed to disrupt this interaction, offering a targeted therapeutic approach.[4]
Performance Comparison: OICR-9429 vs. This compound
The primary distinction between OICR-9429 and this compound lies in their ability to bind to WDR5 and consequently affect the viability of C/EBPα p30-expressing leukemia cells. OICR-9429 is a high-affinity binder to WDR5, whereas this compound is designed to be an inactive control that does not bind to WDR5.[6][7] This fundamental difference is reflected in their biological activity, as summarized in the table below.
| Parameter | OICR-9429 | This compound (Negative Control) | Source |
| Target | WDR5 (component of MLL complex) | Does not bind to WDR5 | [4][7] |
| Binding Affinity (KD to WDR5) | 93 ± 28 nM | No binding | [4] |
| Mechanism of Action | Antagonizes the Wdr5-MLL interaction | Inactive control | [4][7] |
| Effect on C/EBPα p30 Leukemia Cell Viability | Selectively inhibits proliferation and induces differentiation | No effect on cellular viability at relevant concentrations | [4] |
| In Vivo Efficacy in PDX models | Significantly suppressed tumor growth and prolonged survival | Not tested as a therapeutic agent, used as a negative control in biological experiments | [8] |
Signaling Pathway and Experimental Workflow
The therapeutic rationale for OICR-9429 is based on the specific molecular mechanism of C/EBPα N-terminal mutant leukemia. The oncogenic p30 isoform of C/EBPα preferentially interacts with WDR5, a core component of the MLL1 histone methyltransferase complex. This interaction is crucial for maintaining the leukemic state by blocking myeloid differentiation. OICR-9429 acts by occupying the MLL-binding pocket on WDR5, thereby disrupting the p30-WDR5-MLL1 complex. This leads to the induction of a differentiation program in the leukemia cells.
References
- 1. C/EBPα Dysregulation in AML and ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gain-of-Function Effects of N-Terminal CEBPA Mutations in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OICR-9429 and OICR-0547 on Cellular Phenotypes
A comprehensive guide for researchers on the differential effects of the WDR5 inhibitor OICR-9429 and its inactive control, OICR-0547.
This guide provides a detailed comparison of the phenotypic differences observed upon treatment with OICR-9429, a potent antagonist of the WDR5-MLL interaction, and its closely related but inactive derivative, this compound. The data presented herein is intended to assist researchers in the fields of cancer biology, epigenetics, and drug discovery in understanding the specific effects of inhibiting the WDR5 protein.
Mechanism of Action: A Tale of Two Compounds
OICR-9429 is a high-affinity chemical probe that selectively targets the WD repeat domain 5 (WDR5) protein.[1][2][3] It functions by competitively binding to the central peptide-binding pocket of WDR5, thereby disrupting its crucial interaction with the Mixed Lineage Leukemia (MLL) protein.[2][4] This disruption of the WDR5-MLL complex leads to a reduction in histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][2]
In stark contrast, this compound is designed as a negative control.[3][5] Despite its structural similarity to OICR-9429, it does not bind to WDR5 and consequently does not antagonize the WDR5-MLL interaction.[3][4][5] As such, this compound is not expected to elicit the downstream phenotypic changes associated with WDR5 inhibition and serves as an ideal experimental control to ensure that observed effects are specifically due to the targeting of WDR5 by OICR-9429.[3][4][5]
Phenotypic Effects on Cancer Cells
The targeted disruption of the WDR5-MLL interaction by OICR-9429 results in a range of significant anti-cancer phenotypes across various cancer cell lines. This compound, being inactive, does not produce these effects at comparable concentrations.
Comparative Summary of In Vitro Effects:
| Phenotypic Outcome | OICR-9429 Treatment | This compound Treatment | Cell Lines Studied |
| Cell Viability | Dose-dependent reduction | No effect at relevant concentrations[4][5] | Acute Myeloid Leukemia (AML)[1][6], Bladder Cancer (T24, UM-UC-3, TCCSUP)[2], Prostate Cancer (DU145, PC-3)[7] |
| Proliferation | Inhibition | No effect | Bladder Cancer[1], Prostate Cancer[7] |
| Apoptosis | Enhancement | No effect | Bladder Cancer[2], Ovarian Cancer[8] |
| Cell Cycle | G1/S phase transition inhibition (G0/G1 arrest)[2] | No effect | Bladder Cancer[2] |
| Metastasis | Suppression | No effect | Bladder Cancer[1][2] |
| Chemosensitivity | Increased sensitivity to cisplatin (B142131) and other genotoxic agents[1][2][7][8] | No effect | Bladder Cancer[1][2], Ovarian Cancer[8], Prostate Cancer[7] |
| Myeloid Differentiation | Induction | No effect | C/EBPα p30-expressing leukemia cells[4] |
In Vivo Effects:
In preclinical xenograft models, OICR-9429 has demonstrated the ability to suppress tumor growth and enhance the efficacy of chemotherapeutic agents like cisplatin.[2][8] this compound is utilized in such studies as a negative control to confirm that the observed anti-tumor activity is a direct result of WDR5 inhibition.[5]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of OICR-9429 and this compound.
Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., primary human AML cells, bladder cancer cell lines) in 96-well plates in triplicate at a density of approximately 20,000 viable cells per well.[1]
-
Treatment: Treat the cells with varying concentrations of OICR-9429 or this compound. A DMSO control (e.g., 0.05%) should be included.[1]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[1][2]
-
Viability Measurement: Assess cell viability using a luminescent cell viability assay, such as the Cell Titer-Glo® assay, following the manufacturer's instructions. Measure luminescence using a luminometer.[1]
Apoptosis Analysis
-
Treatment: Treat cancer cells with the desired concentrations of OICR-9429, this compound, or a vehicle control for 24 to 48 hours.[2]
-
Western Blotting for Apoptosis Markers:
-
Lyse the treated cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved-caspase 3 and cleaved-PARP1.
-
Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. An increase in the levels of cleaved-caspase 3 and cleaved-PARP1 is indicative of apoptosis.[2][8]
-
WDR5-MLL Interaction Assay (Co-Immunoprecipitation)
-
Cell Transfection and Lysis: Exogenously express FLAG-tagged WDR5 in cells. After treatment with OICR-9429 or this compound, lyse the cells.
-
Immunoprecipitation: Incubate cell lysates with anti-FLAG antibody-conjugated beads to pull down the FLAG-WDR5 protein complexes.
-
Western Blotting: Elute the bound proteins and analyze the presence of endogenous MLL and RBBP5 by Western blotting. A reduction in the amount of co-immunoprecipitated MLL and RBBP5 with OICR-9429 treatment indicates a disruption of the protein-protein interaction.[4]
Visualizing the Mechanism of Action
To further elucidate the differential effects of OICR-9429 and this compound, the following diagrams illustrate their interaction with the WDR5-MLL signaling pathway and a typical experimental workflow.
Figure 1: Comparative signaling pathways of OICR-9429 and this compound.
Figure 2: General experimental workflow for comparing OICR-9429 and this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
OICR-0547 and its Impact on Histone H3K4 Trimethylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of chemical probes is paramount. This guide provides a comparative analysis of OICR-0547 and its active counterpart, OICR-9429, with a focus on their effects on histone H3K4 trimethylation. Experimental data and methodologies are presented to offer a comprehensive overview for investigators in the field of epigenetics and drug discovery.
Histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) is a critical epigenetic mark predominantly associated with active gene promoters. The misregulation of H3K4me3 levels has been implicated in various diseases, including cancer. The MLL (Mixed Lineage Leukemia) family of histone methyltransferases, which are part of the COMPASS-like complexes, are key enzymes responsible for depositing this mark. The protein WDR5 is an essential component of these complexes, acting as a scaffold that facilitates the interaction between the MLL proteins and their histone substrate.
This compound: The Inactive Control
This compound is a chemical compound designed as a negative control for its structurally similar and active analogue, OICR-9429.[1][2][3] Critically, this compound has been shown to be inactive as it does not bind to WDR5.[1][2][3][4] WDR5 is a core component of the MLL/SET1 histone methyltransferase complexes, and its interaction with MLL is crucial for the enzymatic activity that leads to H3K4 trimethylation.[5][6] Therefore, as this compound does not engage with the primary target, it is not expected to have a direct effect on H3K4 trimethylation levels mediated by the WDR5-MLL axis. Its primary utility in research is to serve as a control in experiments involving OICR-9429 to distinguish target-specific effects from off-target or non-specific cellular responses.
OICR-9429: The Active Inhibitor
In stark contrast, OICR-9429 is a potent small-molecule antagonist of the WDR5-MLL interaction.[1][4][7] By binding to a central pocket on WDR5, OICR-9429 competitively inhibits the binding of MLL, thereby disrupting the assembly and function of the MLL methyltransferase complex.[7] This disruption leads to a subsequent reduction in the levels of histone H3K4 trimethylation.[7] The inhibitory effect of OICR-9429 on H3K4me3 has been demonstrated in various cancer cell lines, making it a valuable chemical probe for studying the functional roles of the WDR5-MLL axis and a potential starting point for therapeutic development.[5][6][7][8]
Comparison of this compound and OICR-9429
| Feature | This compound | OICR-9429 |
| Target | Does not bind to WDR5[1][2][3][4] | Binds to WDR5[4][7] |
| Mechanism of Action | Inactive control[1][2][3] | Antagonist of the WDR5-MLL interaction[1][4][7] |
| Effect on H3K4 Trimethylation | No direct effect | Suppression of H3K4 trimethylation[7] |
| Primary Use | Negative control for OICR-9429[1][4] | Chemical probe to study the WDR5-MLL axis[4][7] |
Alternative Modulators of H3K4 Trimethylation
Beyond the targeted inhibition of the WDR5-MLL interaction, other compounds can modulate H3K4 trimethylation through different mechanisms. For instance, certain histone deacetylase (HDAC) inhibitors, such as AR42 and MS-275, have been shown to upregulate H3K4me3 levels.[9] Their mechanism involves the transcriptional repression of the JARID1 family of H3K4 demethylases.[9] This highlights the complex interplay of different epigenetic modifiers in regulating histone methylation states.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental approach to assess the impact of these compounds on H3K4 trimethylation, the following diagrams are provided.
Caption: Comparative mechanism of this compound and OICR-9429 on H3K4 trimethylation.
Caption: A typical experimental workflow for evaluating changes in H3K4me3 levels.
Experimental Protocols
Objective: To determine the effect of this compound and OICR-9429 on global H3K4 trimethylation levels in a human cancer cell line (e.g., HCT116 colon cancer cells).
1. Cell Culture and Treatment:
-
HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with either vehicle (DMSO), this compound (e.g., 10 µM), or OICR-9429 (e.g., 10 µM) for 48-72 hours.
2. Histone Extraction:
-
Following treatment, cells are washed with PBS and harvested.
-
Histones are extracted from the cell pellets using a histone extraction kit according to the manufacturer's protocol.
-
The concentration of the extracted histones is determined using a Bradford or BCA protein assay.
3. Western Blot Analysis:
-
Equal amounts of histone extracts (e.g., 10-20 µg) are resolved on a 15% SDS-PAGE gel and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against H3K4me3 and total Histone H3 (as a loading control).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the relative levels of H3K4me3 normalized to total Histone H3.
Expected Results:
-
Vehicle and this compound treated cells: No significant change in H3K4me3 levels is expected.
-
OICR-9429 treated cells: A significant decrease in H3K4me3 levels is anticipated compared to the vehicle and this compound control groups.
This comparative guide underscores the importance of using appropriate negative controls in chemical biology and provides a framework for investigating the effects of small molecules on histone modifications. The clear distinction between the inactive this compound and the active OICR-9429 is crucial for the accurate interpretation of experimental results and for advancing our understanding of the epigenetic regulation of gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. labshake.com [labshake.com]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H3K4 trimethylation regulates cancer immunity: a promising therapeutic target in combination with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Histone Deacetylase Inhibitors on Modulating H3K4 Methylation Marks – A Novel Cross-Talk Mechanism between Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
OICR-0547: A Critical Tool for Validating On-Target Effects of WDR5 Degraders
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders has emerged as a promising therapeutic strategy in oncology and other diseases. Among the targets of interest is WD Repeat Domain 5 (WDR5), a scaffold protein implicated in various cancers, including mixed-lineage leukemia (MLL)-rearranged acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC). Potent WDR5 degraders, such as those based on the PROTAC (Proteolysis Targeting Chimera) technology, have been developed to induce the selective degradation of WDR5. A critical step in the preclinical validation of these degraders is to unequivocally demonstrate that their cellular activity is a direct consequence of engaging and degrading WDR5. This guide compares the use of OICR-0547, a specific negative control compound, with other methods to confirm the on-target effects of WDR5 degraders, supported by experimental data and detailed protocols.
The Role of this compound in On-Target Validation
This compound is an inactive close structural analog of OICR-9429, a known small-molecule inhibitor that targets the WDR5-MLL interaction by binding to the WIN (WDR5-interaction) site of WDR5.[1][2][3] Crucially, this compound does not bind to WDR5 and therefore serves as an ideal negative control in cellular and biochemical assays.[1][2] Its use, in conjunction with its active counterpart OICR-9429, provides a robust method to ascertain the on-target activity of WDR5 degraders.
The primary application of this compound and OICR-9429 in this context is through competition or "rescue" experiments. If a WDR5 degrader's effect (e.g., cell death, gene expression changes) is truly on-target, pre-treatment of cells with a high concentration of the WDR5 binder OICR-9429 should competitively inhibit the binding of the degrader to WDR5, thereby preventing WDR5 degradation and rescuing the downstream cellular phenotype. Conversely, treatment with the inactive this compound should have no effect on the degrader's activity.
Comparative Analysis of On-Target Validation Methods
Several experimental approaches can be employed to confirm that a WDR5 degrader's effects are mediated through its intended target. The table below summarizes these methods, highlighting the specific role and advantages of using this compound/OICR-9429.
| Validation Method | Description | Advantages | Disadvantages |
| Competitive Binding Assay (with OICR-9429) | Pre-treating cells with the WDR5 binder OICR-9429 prior to adding the WDR5 degrader.[4][5] | Directly demonstrates that the degrader's activity is dependent on binding to WDR5. Provides strong evidence for on-target mechanism. | Requires a well-characterized competitor compound. May not be applicable if the degrader binds to a different site on WDR5. |
| Inactive Degrader Control | Using a structurally similar degrader molecule that is unable to bind either WDR5 or the E3 ligase. For example, MS67N is an analog of the WDR5 degrader MS67 with a modification that prevents VHL E3 ligase binding.[4] | Confirms that the degradation is dependent on the formation of the ternary complex (WDR5-degrader-E3 ligase). | Requires the synthesis of a specific negative control molecule. Does not directly confirm binding to WDR5 as the primary event. |
| Inactive Control Compound (this compound) | Treating cells with this compound, which does not bind to WDR5, as a negative control.[1][2] | Rules out off-target effects that might be caused by the chemical scaffold of the WDR5 binder portion of the degrader.[2] | Does not on its own prove on-target engagement of the degrader. Best used in conjunction with OICR-9429. |
| Proteasome and Neddylation Inhibition | Pre-treating cells with a proteasome inhibitor (e.g., carfilzomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) before adding the degrader.[4][5] | Confirms that the degradation of WDR5 is mediated by the ubiquitin-proteasome system, a hallmark of PROTAC-mediated degradation. | Does not confirm that the degradation is initiated by the degrader binding to WDR5. |
| Gene Knockdown/Knockout | Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of WDR5 or the recruited E3 ligase. | Provides genetic evidence for the role of the target protein and the E3 ligase in the observed phenotype. | Can have off-target effects and may not fully recapitulate the acute effects of a small molecule degrader. |
Experimental Data Supporting On-Target Validation
The following tables summarize quantitative data from studies on WDR5 degraders, illustrating the use of OICR-9429 and other controls to confirm on-target effects.
Table 1: In Vitro Degradation of WDR5 by Degrader MS67 in MV4;11 Cells [4]
| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Effect on WDR5 Degradation |
| MS67 | WDR5 | 3.7 ± 1.4 | 94 ± 1 | Potent degradation |
| OICR-9429 | WDR5 (inhibitor) | - | - | No degradation |
| MS67N | WDR5 (inactive degrader) | - | - | No degradation |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Rescue of MS67-induced WDR5 Degradation in MIA PaCa-2 Cells [4]
| Treatment | WDR5 Protein Levels | Conclusion |
| MS67 alone | Significantly reduced | MS67 induces WDR5 degradation |
| OICR-9429 pre-treatment + MS67 | Rescued (levels similar to control) | Degradation is dependent on MS67 binding to WDR5 |
| Carfilzomib pre-treatment + MS67 | Rescued | Degradation is proteasome-dependent |
| MLN4924 pre-treatment + MS67 | Rescued | Degradation is dependent on neddylation (E3 ligase activity) |
Key Experimental Protocols
1. Western Blot for WDR5 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MV4;11 or MIA PaCa-2) at a suitable density. Treat with the WDR5 degrader at various concentrations for a specified time (e.g., 18 hours). For rescue experiments, pre-treat with OICR-9429, carfilzomib, or MLN4924 for 2 hours before adding the degrader.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against WDR5. Use an antibody against a housekeeping protein (e.g., tubulin or GAPDH) as a loading control. Incubate with a secondary antibody and detect using an appropriate chemiluminescence reagent.
2. Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of the WDR5 degrader, OICR-9429, and this compound.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo) and measure luminescence according to the manufacturer's protocol. The results will indicate if the cytotoxic effects are specific to the active WDR5-binding compounds.
Visualizing the On-Target Mechanism
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for OICR-0547 Target Engagement
For researchers, scientists, and drug development professionals, confirming direct target engagement within the complex cellular environment is a critical step in validating the mechanism of action of a small molecule. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for assessing the target engagement of OICR-0547, a known negative control compound, with its intended non-target, WD repeat-containing protein 5 (WDR5). We will explore the principles of CETSA, compare its performance with alternative technologies, and provide detailed experimental protocols and data to illustrate its utility in distinguishing between active and inactive compounds.
The Principle of CETSA: A Snapshot
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses the direct binding of a ligand to its target protein in a cellular context.[1][2][3] The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of the target protein.[1][2][3] When a small molecule, such as a drug candidate, binds to its protein target, it typically increases the protein's resistance to heat-induced denaturation.
The CETSA workflow involves treating cells with the compound of interest, subjecting the cells or cell lysate to a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein that remains. An increase in the soluble fraction of the target protein at higher temperatures in the presence of the compound, compared to a vehicle control, indicates target engagement. This is often visualized as a shift in the melting curve of the protein to a higher temperature.
This compound: The Importance of a Negative Control
This compound is the inactive analogue of OICR-9429, a potent antagonist of the WDR5-MLL1 interaction.[4][5] this compound is specifically designed not to bind to WDR5 and therefore serves as an essential negative control in experiments investigating the effects of WDR5 inhibition.[4][5] In the context of a CETSA experiment, treatment with this compound is not expected to induce a thermal shift in WDR5, thereby demonstrating the specificity of the assay for true binders.
Comparative Analysis of Target Engagement Assays
While CETSA is a valuable tool for confirming intracellular target engagement, several other techniques can provide complementary information. The choice of assay often depends on the specific research question, the available resources, and the stage of drug discovery.
| Assay | Principle | Advantages | Limitations | Typical Output |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or lysates. | Label-free, applicable to native proteins in a cellular context, provides evidence of intracellular target engagement. | Lower throughput for traditional Western blot-based methods, requires a specific antibody for the target protein. | Thermal shift (ΔTm), EC50 from isothermal dose-response curves. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Live-cell measurements, high-throughput, quantitative assessment of target occupancy. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. | IC50 values. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Real-time kinetics (kon, koff), label-free, high sensitivity. | Requires purified protein, potential for artifacts from protein immobilization. | KD (dissociation constant), kinetic rate constants. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require compound modification, can be used for target identification. | Requires optimization of protease digestion, may not be suitable for all proteins. | Proteolysis protection pattern. |
Quantitative Data Comparison for WDR5 Binders
The following table summarizes representative quantitative data for the interaction of the active WDR5 antagonist, OICR-9429, and its inactive control, this compound, with WDR5, as determined by various target engagement assays.
Note: As specific CETSA data for OICR-9429 is not publicly available, representative data for a potent WDR5 inhibitor is presented for illustrative purposes. The expected result for this compound in a CETSA experiment is no significant thermal shift.
| Compound | Assay | Target | Cell Line / System | Parameter | Value | Reference |
| OICR-9429 | NanoBRET™ | WDR5 | Live Cells | IC50 | 139 nM | [6] |
| OICR-9429 | Surface Plasmon Resonance (Biacore) | WDR5 | Purified Protein | KD | 24 nM | [5] |
| OICR-9429 | Isothermal Titration Calorimetry (ITC) | WDR5 | Purified Protein | KD | 52 nM | [5] |
| Representative WDR5 Inhibitor | CETSA (Isothermal Dose-Response) | WDR5 | Colorectal Cancer Cell Lines | EC50 | ~500 nM | [7] |
| This compound | CETSA | WDR5 | Any relevant cell line | ΔTm | Expected ~0°C | [4][5] |
| This compound | Binding Assays | WDR5 | N/A | Activity | No antagonism observed | [5] |
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established methods for WDR5 inhibitors and can be used to assess the target engagement of compounds like this compound and OICR-9429.[7]
1. Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., a colorectal cancer cell line) in appropriate media to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of approximately 3 x 107 cells/mL.
-
For isothermal dose-response (ITDR-CETSA), treat the cell suspension with a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM for OICR-9429) or this compound, alongside a vehicle control (e.g., DMSO).
-
For generating a melting curve, treat the cells with a fixed, high concentration of the compound and a vehicle control.
-
Incubate the cells with the compounds for 1 hour at 37°C.
2. Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
For ITDR-CETSA, heat all samples at a single, predetermined temperature (e.g., 52°C) for 3 minutes in a thermal cycler. This temperature should be chosen from a previously generated melt curve where a significant portion of the unbound protein denatures.
-
For generating a melt curve, expose the aliquots to a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.
-
Immediately cool the samples on ice for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for WDR5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For ITDR-CETSA, plot the normalized band intensities against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
For melt curve analysis, plot the normalized band intensities against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples is the thermal shift (ΔTm).
Visualizing Workflows and Pathways
CETSA Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
WDR5 Signaling and Interaction Pathway
Caption: WDR5 as a key scaffolding protein in cellular signaling pathways.
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for assessing the target engagement of small molecules. By utilizing this compound as a negative control, researchers can unequivocally demonstrate the specificity of active compounds like OICR-9429 for their intended target, WDR5. While alternative assays such as NanoBRET™, SPR, and DARTS offer valuable and often complementary data, CETSA remains a cornerstone for confirming direct target interaction within the complex milieu of the cell. A comprehensive approach that leverages the strengths of multiple techniques will ultimately provide the most complete understanding of a compound's mechanism of action, paving the way for more effective drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
